Metioprim
Description
Properties
CAS No. |
68902-57-8 |
|---|---|
Molecular Formula |
C14H18N4O2S |
Molecular Weight |
306.39 g/mol |
IUPAC Name |
5-[(3,5-dimethoxy-4-methylsulfanylphenyl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C14H18N4O2S/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15/h5-7H,4H2,1-3H3,(H4,15,16,17,18) |
InChI Key |
HRZQMMXCASMDBP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1SC)OC)CC2=CN=C(N=C2N)N |
Appearance |
Solid powder |
Other CAS No. |
68902-57-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-((3,5-dimethoxy-4-(methylthio)phenyl)methyl)-2,4-pyrimidinediamine methioprim metioprim Ro 126995 Ro-126995 |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Discovery and Synthesis of Trimethoprim
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the history, synthesis, and mechanism of action of the antibacterial agent Trimethoprim. It includes detailed experimental protocols, quantitative data, and visualizations to support research and development in the field of medicinal chemistry and drug discovery. It is noted that the initial query for "Metioprim" has been interpreted as a likely misspelling of "Trimethoprim," the subject of this document.
Discovery and History
Trimethoprim, a synthetic broad-spectrum antibacterial agent, was first introduced for medical use in 1962. Its name is derived from its chemical structure, specifically its trimethoxybenzyl and pyrimidine components. By 1972, it was being utilized in Finland for the prophylactic treatment of urinary tract infections. A significant development in its clinical application was its combination with sulfamethoxazole, which produces a synergistic antibacterial effect.
Mechanism of Action
Trimethoprim functions as a potent and selective inhibitor of bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folic acid metabolic pathway.[1][2][3] By binding to DHFR, Trimethoprim blocks the reduction of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF).[2][3][4] THF is a crucial cofactor in the synthesis of purines, thymidine, and certain amino acids, which are the necessary precursors for the production of bacterial DNA, RNA, and proteins.[1][3][5] The disruption of this pathway ultimately leads to the cessation of bacterial growth and cell death.
The selectivity of Trimethoprim for the bacterial DHFR enzyme over its mammalian counterpart is a key factor in its therapeutic efficacy and safety profile.[3][5]
Below is a diagram illustrating the mechanism of action of Trimethoprim within the bacterial folate synthesis pathway.
Caption: Mechanism of action of Trimethoprim and Sulfamethoxazole.
Synthesis of Trimethoprim
Several synthetic routes for Trimethoprim have been developed. A common and efficient approach involves the condensation of 3,4,5-trimethoxybenzaldehyde with a suitable propionitrile derivative, followed by a cyclization reaction with guanidine.
A patented method highlights a two-step process that is amenable to industrial scale-up due to its high yield and operational simplicity.[6]
-
Condensation: 3,4,5-trimethoxybenzaldehyde is reacted with anilinopropionitrile.
-
Cyclization: The resulting condensation product is then cyclized with guanidine to form Trimethoprim.
Below is a workflow diagram outlining a general synthesis route for Trimethoprim.
Caption: General workflow for the synthesis of Trimethoprim.
Experimental Protocols
The following experimental protocols are based on a patented synthesis method for Trimethoprim.[6]
Step 1: Condensation of 3,4,5-Trimethoxybenzaldehyde and Anilinopropionitrile
-
Apparatus: A 1000 mL four-hole boiling flask equipped with a reflux water-dividing device.
-
Reagents and Solvents:
-
3,4,5-Trimethoxybenzaldehyde (TMB): 49g (0.25 mol)
-
Anilinopropionitrile: 42.5g (0.29 mol)
-
Dimethyl Sulfoxide (DMSO): 150 mL
-
Sodium Methoxide: 15g
-
Toluene: 100 mL
-
-
Procedure:
-
Add all reagents and solvents to the reaction flask.
-
Heat the mixture to 110 °C to initiate a reflux reaction.
-
Continue the reaction until no more water is generated and collected in the water trap.
-
Stop the reaction and distill off the toluene under reduced pressure.
-
Add 400 mL of water to the remaining mixture.
-
Stir and cool the mixture to 5-10 °C.
-
Isolate the product by suction filtration.
-
Dry the product in an oven.
-
Step 2: Cyclization to form Trimethoprim
-
Apparatus: A 500 mL three-necked flask.
-
Reagents and Solvents:
-
Condensation product from Step 1: 32g
-
Guanidinium hydrochloride: 19g
-
Sodium methoxide: 50g
-
Ethanol: 100 mL
-
-
Procedure:
-
Add the condensation product, guanidinium hydrochloride, sodium methoxide, and ethanol to the reaction flask.
-
Heat the mixture to reflux and maintain for 1 hour.
-
Distill off a portion of the solvent.
-
Add 100 mL of water to the reaction mixture.
-
Stir and cool the mixture to 5-10 °C.
-
Isolate the Trimethoprim product by suction filtration.
-
Dry the product in an oven.
-
Quantitative Data
The following table summarizes the quantitative data from the described synthesis method.[6]
| Step | Product | Yield | Purity (HPLC) | Melting Point (°C) |
| Condensation | Condensation Intermediate | 97% | Not Reported | 132.5 - 132.5 |
| Cyclization | Trimethoprim | 96% | 98.7% | 201.5 - 201.7 |
References
- 1. Trimethoprim | C14H18N4O3 | CID 5578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Trimethoprim - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. CN101328138B - Preparation of trimethoprim - Google Patents [patents.google.com]
The Antibacterial Spectrum of Metioprim: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metioprim is a synthetic antibacterial agent belonging to the diaminopyrimidine class of drugs. It functions as a competitive inhibitor of bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway. By blocking this enzyme, this compound prevents the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of purines, thymidine, and certain amino acids. This disruption of nucleic acid and protein synthesis ultimately leads to the inhibition of bacterial growth. This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, including its mechanism of action, in vitro activity, and the experimental protocols used for its evaluation.
Mechanism of Action: Inhibition of Dihydrofolate Reductase
This compound's antibacterial activity is a direct result of its high affinity for bacterial dihydrofolate reductase. The binding of this compound to the active site of DHFR is significantly stronger than its affinity for the mammalian counterpart, which accounts for its selective toxicity against bacteria. This inhibition is competitive with the natural substrate, dihydrofolic acid. The subsequent depletion of tetrahydrofolate stalls DNA synthesis and other essential metabolic processes, leading to a bacteriostatic effect.
The following diagram illustrates the simplified folic acid synthesis pathway and the point of inhibition by this compound.
Caption: Simplified diagram of the bacterial folic acid synthesis pathway and the inhibitory action of this compound on Dihydrofolate Reductase (DHFR).
In Vitro Antibacterial Spectrum
The in vitro activity of this compound has been evaluated against a range of bacterial isolates. While comprehensive data for this compound as a single agent is limited in publicly available literature, its activity has been reported to be two to four times more potent than its analogue, Trimethoprim, against anaerobic bacteria. The following tables summarize the available Minimum Inhibitory Concentration (MIC) data. It is important to note that much of the available data is for Trimethoprim, often in combination with Sulfamethoxazole.
Anaerobic Bacteria
This compound has demonstrated significant activity against various anaerobic organisms. The data presented below is for the combination of Sulfamethoxazole and Trimethoprim (ratio 19:1), which is often used to enhance antibacterial efficacy through sequential blockade of the folate pathway. Given that this compound is more potent than Trimethoprim against anaerobes, the MIC values for this compound alone are expected to be lower.
Table 1: In Vitro Activity of Sulfamethoxazole/Trimethoprim (19:1) Against Anaerobic Bacteria
| Organism | No. of Strains | MIC50 (µg/mL) | MIC80 (µg/mL) | MIC90 (µg/mL) |
| Bacteroides fragilis | 21 | 2.2 | 3.5 | 4.0 |
Data sourced from a study on the activity of diaminobenzylpyrimidines against anaerobic bacteria.
A separate study on 144 obligately anaerobic bacteria found that 85% were susceptible to a combination of sulfamethoxazole and trimethoprim (MIC ≤ 16 µg/ml at a 19:1 ratio).[1] All 45 strains of the Bacteroides fragilis group tested in this study were susceptible to the combination.[2]
Aerobic and Facultative Anaerobic Bacteria
Experimental Protocols
The determination of the in vitro antibacterial activity of this compound is conducted using standardized microbiological methods. The following are detailed methodologies for key experiments.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
1. Preparation of Antimicrobial Agent:
-
A stock solution of this compound is prepared in a suitable solvent and then diluted to the desired concentrations in cation-adjusted Mueller-Hinton Broth (CAMHB) for aerobic bacteria or a suitable anaerobic broth (e.g., supplemented Brucella broth) for anaerobic bacteria.
2. Inoculum Preparation:
-
Bacterial colonies from an overnight culture on an appropriate agar plate are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
3. Inoculation and Incubation:
-
A standardized volume of the bacterial inoculum is added to each well of a 96-well microtiter plate containing serial twofold dilutions of this compound.
-
The plates are incubated at 35-37°C for 16-20 hours for aerobic bacteria or under anaerobic conditions for 24-48 hours for anaerobic bacteria.
4. Interpretation of Results:
-
The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.
The following diagram illustrates the workflow for the broth microdilution method.
Caption: A flowchart outlining the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Agar Dilution Method for Anaerobic Bacteria
This is a reference method for susceptibility testing of anaerobic bacteria.
1. Preparation of Agar Plates:
-
Serial twofold dilutions of this compound are incorporated into molten agar medium (e.g., Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood) before it solidifies.
-
The agar is then poured into petri dishes and allowed to set.
2. Inoculum Preparation:
-
A bacterial suspension is prepared as described for the broth microdilution method.
3. Inoculation:
-
A standardized volume of the bacterial suspension is spotted onto the surface of the agar plates containing different concentrations of this compound using a multipoint inoculator.
4. Incubation:
-
The plates are incubated in an anaerobic environment at 35-37°C for 48 hours.
5. Interpretation of Results:
-
The MIC is the lowest concentration of this compound that inhibits the growth of the bacteria, defined as no growth, a faint haze, or a single colony.
Dihydrofolate Reductase (DHFR) Inhibition Assay
This biochemical assay is used to quantify the inhibitory activity of this compound against the DHFR enzyme.
1. Reaction Mixture Preparation:
-
A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), NADPH (the enzyme's cofactor), and purified bacterial DHFR enzyme.
2. Inhibition Assay:
-
Various concentrations of this compound are added to the reaction mixture and pre-incubated with the enzyme.
-
The reaction is initiated by the addition of the substrate, dihydrofolic acid (DHF).
3. Measurement of Activity:
-
The rate of NADPH oxidation to NADP+ is monitored by measuring the decrease in absorbance at 340 nm using a spectrophotometer.
-
The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is determined.
The following diagram illustrates the principle of the DHFR inhibition assay.
Caption: A diagram illustrating the components and measurement principle of a Dihydrofolate Reductase (DHFR) inhibition assay.
Conclusion
This compound is a potent inhibitor of bacterial dihydrofolate reductase with demonstrated in vitro activity against a range of bacteria, particularly anaerobes. Its mechanism of action, targeting a crucial step in the folic acid synthesis pathway, makes it an effective antibacterial agent. While comprehensive quantitative data for this compound as a single agent is not as abundant as for its analogue Trimethoprim, the available evidence suggests a similar and, in some cases, superior antibacterial spectrum. The standardized methodologies outlined in this guide provide a framework for the continued evaluation of this compound's efficacy and the potential for its further development as a therapeutic agent. Further research to establish a more complete profile of its in vitro activity against a wider array of clinically relevant pathogens is warranted.
References
An In-depth Technical Guide to the Chemical Properties and Solubility of Metioprim
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the core chemical properties and solubility profile of Metioprim, a competitive inhibitor of bacterial dihydrofolate reductase (DHFR). Understanding these physicochemical characteristics is fundamental for drug discovery and development, influencing formulation, pharmacokinetics, and bioavailability.
Core Chemical Properties of this compound
This compound is an antibacterial agent belonging to the dimethoxybenzene and pyrimidine chemical classes.[1] Its core structure and properties are summarized below. Most of the physical properties available in public literature are computationally predicted values.
Table 1: Chemical Identifiers and Computed Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 5-[(3,5-dimethoxy-4-methylsulfanylphenyl)methyl]pyrimidine-2,4-diamine | [1] |
| CAS Number | 68902-57-8 | [1] |
| Chemical Formula | C₁₄H₁₈N₄O₂S | [1] |
| Molecular Weight | 306.39 g/mol | [1] |
| XLogP3 | 1.5 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 6 | [1] |
| Rotatable Bond Count | 4 |[1] |
Table 2: Predicted Physical Properties of this compound
| Property | Predicted Value | Source |
|---|---|---|
| Boiling Point | 563.3 ± 60.0 °C | [2] |
| Density | 1.31 ± 0.1 g/cm³ | [2] |
| pKa | 7.04 ± 0.10 |[2] |
Solubility Profile of this compound
Detailed experimental solubility data for this compound in a wide range of solvents is not extensively available in peer-reviewed literature. However, its solubility in dimethyl sulfoxide (DMSO) has been reported.
Table 3: Known Solubility of this compound
| Solvent | Concentration |
|---|
| DMSO | 10 mM |
Due to the limited public data on this compound, the closely related antibacterial agent Trimethoprim (CAS: 738-70-5) is presented here as a case study. Trimethoprim shares structural similarities and the same mechanism of action, and its well-documented solubility provides a valuable reference for researchers. An equilibrium method was used to measure its solubility across a range of temperatures.[3]
Table 4: Experimental Solubility of Trimethoprim in Pure Solvents
| Solvent | Temperature (K) | Molar Fraction (10⁴x) |
|---|---|---|
| Water | 293.15 | 0.024 |
| 302.75 | 0.033 | |
| 312.55 | 0.046 | |
| 322.65 | 0.063 | |
| Ethanol | 293.15 | 0.491 |
| 302.75 | 0.697 | |
| 312.55 | 0.982 | |
| 322.65 | 1.365 | |
| 2-Propanol | 293.15 | 0.222 |
| 302.75 | 0.316 | |
| 312.55 | 0.446 | |
| 322.65 | 0.627 | |
| Acetonitrile | 293.15 | 0.244 |
| 302.75 | 0.354 | |
| 312.55 | 0.505 | |
| 322.65 | 0.710 | |
| Ethyl Acetate | 293.15 | 0.082 |
| 302.75 | 0.119 | |
| 312.55 | 0.170 | |
| 322.65 | 0.241 |
Data sourced from Yin et al., 2016.[3]
The data indicates that the solubility of Trimethoprim is lowest in water and highest in ethanol.[3] In all tested solvents, solubility increases with temperature, indicating that the dissolution process is endothermic.[3] For organic solvents like DMSO and dimethyl formamide, Trimethoprim solubility is approximately 20 mg/mL and 13 mg/mL, respectively.[4]
Experimental Protocols
Standardized protocols are crucial for obtaining reliable and reproducible physicochemical data. The following sections detail common methodologies for determining solubility and pKa.
The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[5]
Principle: An excess amount of the solid compound is agitated in a chosen solvent or buffer system for a prolonged period until equilibrium is achieved. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is quantified.[5][6]
Detailed Protocol:
-
Preparation: Add an excess amount of the solid test compound (e.g., this compound) to a series of vials containing a precise volume of the desired solvent (e.g., water, phosphate buffer pH 7.4, organic solvents).[5][7] The amount should be sufficient to ensure a solid phase remains at equilibrium.[5]
-
Equilibration: Seal the vials and place them in a shaker or rotator within a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration to reach equilibrium (typically 24-72 hours).[6][8]
-
Phase Separation: After equilibration, allow the suspensions to settle. Separate the saturated supernatant from the excess solid. This is a critical step and is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration using low-binding filter plates (e.g., Millipore Multiscreen solubility filter plates).[8]
-
Quantification: Accurately dilute the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
-
Calibration: Create a calibration curve using standards of known concentrations to ensure accurate quantification of the compound in the filtrate.[7]
Potentiometric titration is a highly precise and common method for determining the pKa of ionizable substances.[9][10]
Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored continuously with a calibrated pH electrode as the titrant is added. The pKa is determined from the inflection point of the resulting titration curve.[11][12]
Detailed Protocol:
-
System Calibration: Calibrate the potentiometer and pH electrode using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[11][12]
-
Sample Preparation: Prepare a solution of the test compound (e.g., 1mM this compound). To maintain a constant ionic strength throughout the experiment, use a background electrolyte such as 0.15 M potassium chloride (KCl).[11][12]
-
Titration Setup: Place the sample solution in a temperature-controlled vessel with a magnetic stirrer. Purge the solution with an inert gas (e.g., nitrogen) to remove dissolved CO₂. Immerse the pH electrode into the solution.[11]
-
Titration Process: For a basic compound like this compound, make the solution acidic (e.g., pH 1.8-2.0) with a standardized acid (e.g., 0.1 M HCl).[11][12] Titrate the solution by adding small, precise increments of a standardized base (e.g., 0.1 M NaOH) until the pH reaches a basic value (e.g., pH 12-12.5).[11][12] Record the pH value after each addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. This can be precisely identified as the point of maximum slope on the first derivative of the titration curve.[9] Perform at least three replicate titrations to ensure reproducibility.[11]
Physicochemical Profiling Workflow
The determination of chemical and physical properties is a critical component of the early drug discovery and development pipeline.[13][14] These properties are interconnected and dictate the suitability of a compound for further development.
References
- 1. This compound | C14H18N4O2S | CID 68590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 68902-57-8 [amp.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. bioassaysys.com [bioassaysys.com]
- 8. enamine.net [enamine.net]
- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Impact of physicochemical profiling for rational approach on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Impact of Physicochemical Profiling for Rational Approach on Drug Discovery [jstage.jst.go.jp]
In Vitro Activity of Metioprim Against Anaerobic Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of Metioprim against a range of anaerobic bacteria. This compound, a 2,4-diamino-5-benzylpyrimidine, is an inhibitor of dihydrofolate reductase, a key enzyme in the folic acid synthesis pathway of bacteria. Its efficacy against anaerobic bacteria has been a subject of scientific investigation. This document synthesizes available data on its in vitro potency, details the experimental methodologies used for its evaluation, and presents this information in a clear and accessible format for research and development purposes.
Quantitative Data Summary
The in vitro activity of this compound against various anaerobic bacteria is commonly determined by measuring its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following table summarizes the MIC values of this compound against several anaerobic bacterial species as determined by agar dilution susceptibility testing.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Anaerobic Bacteria [1]
| Bacterial Species | Number of Strains Tested | MIC Range (µg/ml) | MIC50 (µg/ml) | MIC90 (µg/ml) | Geometric Mean MIC (µg/ml) |
| Bacteroides fragilis | 33 | <0.2- >50 | 3.2 | >50 | 2.9 |
| Other Bacteroides sp. | 15 | <0.2- >50 | 3.2 | >50 | 1.9 |
| Fusobacterium sp. | 5 | 1.6-12.5 | 3.2 | 12.5 | 4.2 |
| Anaerobic cocci | 15 | <0.2-25 | 0.8 | 25 | 0.9 |
| Non-spore-forming gram-positive rods | 15 | <0.2- >50 | 0.4 | >50 | 0.7 |
| Clostridium sp. | 20 | <0.2- >50 | 6.3 | >50 | 2.1 |
Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.
Experimental Protocols
The data presented in this guide were primarily obtained through the agar dilution method, a reference standard for susceptibility testing of anaerobic bacteria.[2]
Agar Dilution Susceptibility Testing
This method involves the incorporation of serial twofold dilutions of the antimicrobial agent into an agar medium, which is then inoculated with the test organisms.
Detailed Methodology: [1]
-
Preparation of Antimicrobial Agent Stock Solutions: this compound was dissolved in a suitable solvent to create a high-concentration stock solution.
-
Preparation of Agar Plates:
-
Diagnostic Sensitivity Test agar (Oxoid Ltd., London, England) was prepared and supplemented with vitamin K1 (1 µg/ml), hemin (5 µg/ml), sodium pyruvate (1 mg/ml), and 5% horse blood.
-
Serial twofold dilutions of this compound, ranging from 0.1 to 50 µg/ml, were prepared.
-
Each dilution of the antimicrobial agent was added to molten agar, mixed thoroughly, and poured into petri dishes.
-
A control plate containing no antimicrobial agent was also prepared.
-
-
Inoculum Preparation:
-
Bacterial strains were isolated from recent clinical specimens and identified using established methods.
-
Colonies from a 48-hour culture on Brucella agar were suspended in Brucella broth.
-
The turbidity of the bacterial suspension was adjusted to a 0.5 McFarland standard, corresponding to approximately 1 x 10⁸ CFU/ml.
-
-
Inoculation of Plates:
-
The prepared agar plates were inoculated with approximately 5 x 10³ bacteria per spot. A Steers replicator is commonly used for this purpose, allowing for the testing of multiple isolates simultaneously.[3]
-
-
Incubation:
-
The inoculated plates were incubated in an anaerobic environment, such as GasPak jars (BBL Microbiology Systems), at 37°C for 42 to 44 hours.
-
-
Determination of MIC:
-
Following incubation, the plates were examined for bacterial growth.
-
The MIC was recorded as the lowest concentration of this compound that completely inhibited visible growth, or resulted in a barely visible haze or a few tiny colonies.[4]
-
Visualized Experimental Workflow
The following diagram illustrates the key steps in the agar dilution method for determining the in vitro activity of this compound against anaerobic bacteria.
Caption: Agar dilution susceptibility testing workflow for this compound against anaerobic bacteria.
References
- 1. journals.asm.org [journals.asm.org]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Clinical Differences in Patients Infected with Fusobacterium and Antimicrobial Susceptibility of Fusobacterium Isolates Recovered at a Tertiary-Care Hospital in Korea - PMC [pmc.ncbi.nlm.nih.gov]
Metioprim as a Competitive Inhibitor of Dihydrofolate Reductase: A Technical Guide
Introduction
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2][3] THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and several amino acids, which are the fundamental building blocks of DNA and proteins.[2][4] Consequently, DHFR is a vital target for various therapeutic agents, including anticancer and antimicrobial drugs.[2][5][6]
Metioprim is a synthetic antibacterial agent that functions as a competitive inhibitor of bacterial dihydrofolate reductase.[7][8][9] It belongs to the class of lipophilic antifolates, structurally similar to the well-known DHFR inhibitor, trimethoprim.[10][11] By selectively targeting the bacterial enzyme, this compound disrupts essential cellular processes, leading to the inhibition of bacterial growth and proliferation.[12] This guide provides an in-depth technical overview of this compound's mechanism of action, inhibitory profile, and the experimental protocols used to characterize its activity.
Mechanism of Action
The primary mechanism of action of this compound involves the competitive inhibition of dihydrofolate reductase. In the folate synthesis pathway, DHFR catalyzes the NADPH-dependent reduction of DHF to THF.[3][13] this compound, due to its structural similarity to the natural substrate DHF, binds to the active site of the bacterial DHFR enzyme.[6][14][15] This binding event physically obstructs the access of DHF to the active site, thereby preventing the synthesis of THF.
The depletion of the THF pool has profound consequences for the bacterial cell. Without adequate THF cofactors, the synthesis of purines and thymidylate is halted, which in turn inhibits DNA replication and repair.[2][4][6] Furthermore, the synthesis of essential amino acids like methionine and glycine is also impaired.[4] This cascade of metabolic disruption ultimately leads to bacteriostasis and, in many cases, cell death.[12]
The following diagram illustrates the folate synthesis pathway and the inhibitory action of this compound.
Caption: Folate synthesis pathway and inhibition by this compound.
Synergistic Activity with Sulfonamides
This compound's antibacterial efficacy can be significantly enhanced when used in combination with sulfonamides, such as dapsone (DDS).[7] This synergy arises from the sequential blockade of two distinct enzymes in the folate metabolic pathway. While this compound inhibits DHFR, sulfonamides target an earlier step by inhibiting dihydropteroate synthase (DHPS), the enzyme that catalyzes the formation of dihydropteroate from p-aminobenzoic acid (PABA).[12] This dual inhibition leads to a more profound depletion of THF, resulting in a potent bactericidal effect.
The diagram below illustrates the synergistic action of this compound and sulfonamides.
Caption: Synergistic inhibition of the folate pathway.
Quantitative Inhibition Profile
| Organism | Parameter | Value | Reference |
| Anaerobic bacteria | Average MIC | 3.2 µg/mL | [7] |
| Escherichia coli | MIC | 0.7 µg/mL | [7] |
| Various mycobacteria | Synergistic activity with DDS | Not specified | [7] |
For comparison, the related compound trimethoprim has a Ki of 0.165 nM and an IC50 of 20.4 nM for E. coli DHFR.[15]
Experimental Protocol: Dihydrofolate Reductase (DHFR) Inhibition Assay
The following protocol outlines a standard colorimetric assay to determine the inhibitory activity of compounds like this compound against DHFR.
Principle: The activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ as DHF is reduced to THF.[16][17] The rate of this reaction is proportional to the DHFR activity. An inhibitor will decrease the rate of NADPH oxidation.
Materials and Reagents:
-
DHFR enzyme (recombinant)
-
DHFR assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Dihydrofolic acid (DHF), substrate
-
NADPH, cofactor
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Methotrexate)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of DHF, NADPH, DHFR enzyme, and the test inhibitor at the desired concentrations in the assay buffer.
-
Assay Setup: In a 96-well microplate, set up the following reactions:
-
Enzyme Control: DHFR assay buffer, DHFR enzyme, and solvent control.
-
Inhibitor Wells: DHFR assay buffer, DHFR enzyme, and the test inhibitor at various concentrations.
-
Positive Control: DHFR assay buffer, DHFR enzyme, and a known inhibitor like methotrexate.
-
Blank: DHFR assay buffer without the enzyme.
-
-
Pre-incubation: Add the enzyme, buffer, and inhibitor (or solvent) to the wells. Mix and pre-incubate for a specified time (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C or 37°C).
-
Reaction Initiation: Initiate the reaction by adding NADPH and DHF to all wells.
-
Kinetic Measurement: Immediately place the microplate in the spectrophotometer and measure the decrease in absorbance at 340 nm over time (e.g., every 15-30 seconds for 10-20 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
The following diagram provides a visual workflow for the DHFR inhibition assay.
Caption: Workflow for a DHFR inhibition assay.
Structure-Activity Relationship (SAR)
The efficacy of this compound and related diaminopyrimidine inhibitors is intrinsically linked to their chemical structure. The diaminopyrimidine core is a critical pharmacophore that mimics the pteridine ring of the natural substrate, DHF.[15] This allows the inhibitor to form key hydrogen bonds with conserved amino acid residues in the active site of DHFR.[15] The trimethoxybenzyl group of this compound and trimethoprim fits into a hydrophobic pocket within the enzyme's active site, further enhancing binding affinity.[15]
Structure-activity relationship (SAR) studies on trimethoprim analogs have provided insights into the molecular interactions governing DHFR inhibition.[13][18][19] Modifications to the benzyl ring, such as altering the position and nature of the substituents, can significantly impact the inhibitor's potency and selectivity for bacterial versus mammalian DHFR.[19] This highlights the importance of the inhibitor's three-dimensional conformation and its complementarity to the enzyme's active site.[20]
Conclusion
This compound is a potent competitive inhibitor of bacterial dihydrofolate reductase, a well-established target for antimicrobial agents. Its mechanism of action, centered on the disruption of the folate metabolic pathway, underscores the elegance of targeted enzyme inhibition. The synergistic effect observed with sulfonamides further exemplifies the power of combination therapy in combating bacterial infections. The quantitative data, though limited in the public domain, demonstrates its efficacy against a range of bacteria. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of this compound and other novel DHFR inhibitors. Future research into the structure-activity relationships of this compound analogs could lead to the development of next-generation antibiotics with improved potency and selectivity.
References
- 1. apexbt.com [apexbt.com]
- 2. DihydrofolateReductase [collab.its.virginia.edu]
- 3. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. researchgate.net [researchgate.net]
- 6. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 10. Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trimethoprim | C14H18N4O3 | CID 5578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Trimethoprim? [synapse.patsnap.com]
- 13. Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Competitive inhibition of folate absorption by dihydrofolate reductase inhibitors, trimethoprim and pyrimethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PDB-101: Global Health: Antimicrobial Resistance: undefined: Trimethoprim [pdb101.rcsb.org]
- 16. assaygenie.com [assaygenie.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. Solution of the conformation and alignment tensors for the binding of trimethoprim and its analogs to dihydrofolate reductase: 3D-quantitative structure-activity relationship study using molecular shape analysis, 3-way partial least-squares regression, and 3-way factor analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Dance: A Technical Guide to the Enhanced Activity of Trimethoprim and Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the well-established synergistic relationship between trimethoprim and sulfonamides, a combination that has been a cornerstone of antimicrobial therapy for decades. By targeting sequential steps in the bacterial folic acid synthesis pathway, these two drug classes achieve a level of antimicrobial activity far exceeding the sum of their individual effects. This guide provides a comprehensive overview of the mechanism of action, quantitative data on their synergistic activity, detailed experimental protocols for assessing synergy, and visualizations of the underlying biochemical and experimental frameworks.
The Core of Synergy: Mechanism of Action
The synergistic interaction between trimethoprim and sulfonamides stems from their sequential blockade of the bacterial folate biosynthesis pathway. This pathway is crucial for the synthesis of tetrahydrofolate, a vital cofactor in the production of nucleic acids and certain amino acids.[1][2]
Sulfonamides, such as sulfamethoxazole and sulfadiazine, are structural analogs of para-aminobenzoic acid (p-aminobenzoic acid). They competitively inhibit the enzyme dihydropteroate synthase, preventing the conversion of PABA into dihydropteroate. Trimethoprim then acts on a subsequent step in the pathway, inhibiting dihydrofolate reductase, the enzyme responsible for the reduction of dihydrofolate to tetrahydrofolate.[3] This dual-pronged attack leads to a significant depletion of tetrahydrofolate, ultimately halting bacterial growth and, in many cases, leading to bacterial cell death.[4]
Recent research has also suggested a model of "mutual potentiation," where the action of each drug enhances the activity of the other beyond simple sequential blockade, contributing to the potent synergy observed.
Quantitative Analysis of Synergistic Activity
The synergy between trimethoprim and sulfonamides can be quantified using the Fractional Inhibitory Concentration (FIC) index. The FIC index is calculated from the Minimum Inhibitory Concentrations (MICs) of the drugs alone and in combination.[5][6][7] An FIC index of ≤ 0.5 is indicative of synergy, an index between 0.5 and 4.0 suggests an additive or indifferent effect, and an index > 4.0 indicates antagonism.[5]
Below are tables summarizing the synergistic activity of trimethoprim with sulfamethoxazole and sulfadiazine against various bacterial species.
Table 1: Synergistic Activity of Trimethoprim and Sulfamethoxazole against Staphylococcus aureus
| Strain Type | Drug | MIC90 (mg/L) Alone | MIC90 (mg/L) in Combination (19:1 SMX:TMP) | FIC Index | Reference |
| Methicillin-Sensitive S. aureus (MSSA) | Sulfamethoxazole (SMX) | 64 | 2 | ≤ 0.6 (in 98% of strains) | [8] |
| Trimethoprim (TMP) | 0.5 | [8] | |||
| Methicillin-Resistant S. aureus (MRSA) | Sulfamethoxazole (SMX) | 256 | 4 | ≤ 0.6 (in 77% of strains) | [8] |
| Trimethoprim (TMP) | 0.5 | [8] | |||
| Methicillin-Resistant S. aureus (MRSA) | Sulfamethoxazole (SMX) | Universally Resistant | 6- to 25-fold decrease in MIC | Synergistic | [9] |
| Trimethoprim (TMP) | - | 6- to 25-fold decrease in MIC | Synergistic | [9] |
Table 2: Synergistic Activity of Trimethoprim and Sulfadiazine against Streptococcus equi
| Bacterial Subspecies | Drug Combination | Average FIC Index | Range of Ratios Showing Synergy | Reference |
| S. equi subsp. equi | Trimethoprim-Sulfadiazine | 0.321 | 1:1 to 1:256 | [10] |
| S. equi subsp. zooepidemicus | Trimethoprim-Sulfadiazine | 0.381 | 1:1 to 1:256 | [10] |
| S. equi (general) | Trimethoprim-Sulfadiazine | ≤ 0.5 | 1:1 to 1:256 | [11] |
Table 3: Activity of Trimethoprim and Sulfamethoxazole against Escherichia coli
| Condition | Drug/Combination | Observation | Reference |
| In vitro (static turbidimetric system) | Trimethoprim-Sulfamethoxazole | Revealed even more synergic interaction than conventional MIC tests. | [4] |
| Minimal Medium | Trimethoprim-Sulfamethoxazole | Sulfamethoxazole can promote a bactericidal response with trimethoprim under a narrow range of concentrations. | [12] |
| Time-Kill Studies (vs. S. maltophilia) | Trimethoprim-Sulfamethoxazole | Demonstrated substantial killing at 24 hours against E. coli. | [13][14] |
Detailed Experimental Protocols
Accurate assessment of antimicrobial synergy is critical for research and drug development. The following are detailed methodologies for key experiments used to evaluate the synergistic activity of trimethoprim and sulfonamides.
Checkerboard Assay
The checkerboard assay is a widely used in vitro method to determine the FIC index.[5][6]
1. Preparation of Materials:
-
96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Stock solutions of Trimethoprim and the chosen Sulfonamide at known concentrations.
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity, which is then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in each well.[6]
2. Assay Setup:
-
Dispense 50 µL of CAMHB into each well of the microtiter plate.[6]
-
Create serial twofold dilutions of the sulfonamide along the x-axis (e.g., columns 1-10) and serial twofold dilutions of trimethoprim along the y-axis (e.g., rows A-G).
-
Row H should contain serial dilutions of the sulfonamide alone to determine its MIC, and a designated column (e.g., column 11) should contain serial dilutions of trimethoprim alone to determine its MIC.
-
A well with only broth and inoculum serves as a positive growth control, and a well with only broth serves as a negative sterility control.
3. Inoculation and Incubation:
-
Inoculate each well with 50 µL of the standardized bacterial suspension.[6]
-
Incubate the plates at 35-37°C for 16-20 hours.
4. Data Analysis and FIC Index Calculation:
-
After incubation, determine the MIC of each drug alone and the MIC of the drugs in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
The FIC for each drug in a given well is calculated as:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
-
The FIC index for each combination is the sum of the individual FICs:
-
FIC Index = FIC of Drug A + FIC of Drug B
-
-
The lowest FIC index value is reported as the result for the combination.
Time-Kill Assay
Time-kill assays provide a dynamic picture of the antimicrobial interaction over time and can distinguish between bacteriostatic and bactericidal effects.
1. Preparation of Materials:
-
Culture tubes with appropriate broth (e.g., CAMHB).
-
Stock solutions of the test antimicrobials.
-
Standardized bacterial inoculum (e.g., 1.5 x 10^5 CFU/mL).[15]
2. Assay Setup:
-
Prepare tubes containing:
-
Drug-free broth (growth control).
-
Trimethoprim alone at a specific concentration (e.g., 1x MIC).
-
Sulfonamide alone at a specific concentration (e.g., 1x MIC).
-
The combination of Trimethoprim and the sulfonamide at the same concentrations.
-
3. Inoculation, Sampling, and Incubation:
-
Inoculate all tubes with the standardized bacterial suspension.
-
Incubate the tubes at 35-37°C.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each tube.[15]
-
Perform serial dilutions of the aliquots and plate them on agar to determine the viable bacterial count (CFU/mL).
4. Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[16]
-
A bactericidal effect is defined as a ≥ 3-log10 decrease in CFU/mL from the initial inoculum.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Inhibition of the bacterial folate biosynthesis pathway.
Caption: Workflow for the checkerboard synergy assay.
Caption: Workflow for the time-kill synergy assay.
References
- 1. Folate biosynthesis pathway: mechanisms and insights into drug design for infectious diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The folic acid biosynthesis pathway in bacteria: evaluation of potential for antibacterial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Activity and interaction of trimethoprim and sulphamethoxazole against Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. emerypharma.com [emerypharma.com]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [In vitro synergy between sulfamethoxazole and trimethoprim on strains of Staphylococcus aureus sensitive and resistant to methicillin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo efficacy of the combination trimethoprim-sulfamethoxazole against clinical isolates of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of Veterinary-Specific Interpretive Criteria for Susceptibility Testing of Streptococcus equi Subspecies with Trimethoprim-Sulfamethoxazole and Trimethoprim-Sulfadiazine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Bactericidal activity of trimethoprim alone and in combination with sulfamethoxazole on susceptible and resistant Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 16. journals.asm.org [journals.asm.org]
Metioprim's Inhibitory Action: A Deep Dive into the Core Principles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles underlying the inhibitory action of Metioprim, a competitive inhibitor of bacterial dihydrofolate reductase (DHFR). This document details its mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the critical pathways and processes involved.
Core Mechanism of Action: Targeting Dihydrofolate Reductase
This compound's primary antibacterial activity stems from its function as a competitive inhibitor of bacterial dihydrofolate reductase (DHFR)[1]. DHFR is a crucial enzyme in the folic acid metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors in the synthesis of purines, thymidylate, and certain amino acids, all of which are vital for DNA synthesis, repair, and cellular replication.
By competitively binding to the active site of bacterial DHFR, this compound effectively blocks the production of THF. This disruption of the folate pathway leads to a depletion of the necessary building blocks for DNA and protein synthesis, ultimately resulting in bacteriostasis and, in synergy with other agents, bactericidal effects. A key advantage of this compound and other diaminopyrimidines is their selective affinity for the bacterial enzyme over the mammalian counterpart, which forms the basis of their therapeutic index.
The Folic Acid Pathway and this compound's Point of Intervention
The bacterial folic acid synthesis pathway is a well-established target for antimicrobial agents. This compound's intervention point is downstream of the action of sulfonamides, which inhibit dihydropteroate synthase, an enzyme earlier in the pathway. This sequential blockade is the foundation for the synergistic activity observed between this compound and sulfonamides.
Quantitative Data on this compound's Inhibitory Action
| Parameter | Organism/Condition | Value | Reference |
| Minimum Inhibitory Concentration (MIC) | Escherichia coli | 0.7 µg/mL | [1] |
| Average Minimum Inhibitory Concentration (MIC) | Anaerobic bacteria | 3.2 µg/mL | [1] |
| Comparative Activity | Anaerobic bacteria | 2-4 times more active than trimethoprim | [2][3] |
Synergistic Interactions with Sulfonamides
This compound exhibits strong synergistic activity when used in combination with sulfonamides, such as sulfadiazine and dapsone (DDS)[1][4]. This synergy arises from the sequential blockade of two distinct enzymes in the same metabolic pathway, as illustrated in Figure 1. By inhibiting both dihydropteroate synthase and dihydrofolate reductase, the combination delivers a more potent and often bactericidal effect than either agent alone. This dual-target approach also helps to reduce the likelihood of the development of bacterial resistance.
Experimental Protocols
The following are generalized methodologies for key experiments used to characterize the inhibitory action of compounds like this compound.
Dihydrofolate Reductase (DHFR) Inhibition Assay
This assay is fundamental to determining the inhibitory potential of a compound against the DHFR enzyme.
Objective: To quantify the inhibitory activity of this compound on DHFR by measuring the decrease in the rate of NADPH oxidation.
Principle: DHFR catalyzes the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). The oxidation of NADPH to NADP+ results in a decrease in absorbance at 340 nm. The rate of this decrease is proportional to the enzyme's activity. An inhibitor will slow down this rate.
Materials:
-
Purified bacterial DHFR enzyme
-
This compound (or other test inhibitors)
-
Dihydrofolic acid (DHF) solution
-
NADPH solution
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA)
-
Microplate reader or spectrophotometer capable of reading absorbance at 340 nm
-
96-well UV-transparent microplates
Procedure:
-
Reagent Preparation: Prepare stock solutions of this compound, DHF, and NADPH in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
A constant amount of DHFR enzyme solution
-
Varying concentrations of this compound (to generate a dose-response curve)
-
A control well with no inhibitor.
-
-
Pre-incubation: Incubate the plate at a constant temperature (e.g., 25°C) for a short period (e.g., 5 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add a fixed concentration of NADPH to all wells, followed immediately by the addition of DHF to initiate the reaction.
-
Kinetic Measurement: Immediately begin reading the absorbance at 340 nm at regular intervals (e.g., every 15-30 seconds) for a set period (e.g., 5-10 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of decrease in absorbance) for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound required to inhibit DHFR activity by 50%.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Activity of brodimoprim and this compound alone and in combination with sulfonamides against anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of Brodimoprim and this compound Alone and in Combination with Sulfonamides Against Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
Methodological & Application
Metioprim In Vitro Experimental Protocols: A Comprehensive Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro evaluation of Metioprim, a competitive inhibitor of bacterial dihydrofolate reductase (DHFR).[1] The following sections outline the methodologies for determining its antibacterial activity, assessing its synergistic potential with other antibiotics, and evaluating its cytotoxicity against mammalian cell lines.
Mechanism of Action
This compound exerts its antibacterial effect by inhibiting bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway.[1] DHFR catalyzes the reduction of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF), a crucial precursor for the synthesis of thymidine and ultimately, bacterial DNA.[2] By blocking this step, this compound disrupts bacterial DNA synthesis, leading to inhibition of growth. This mechanism of action is similar to that of the well-characterized antibiotic, Trimethoprim.[2][3]
Figure 1: Mechanism of action of this compound.
Data Presentation
Antibacterial Activity of this compound
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and the related compound Trimethoprim against various bacterial species.
| Bacterium | This compound MIC (µg/mL) | Trimethoprim MIC (µg/mL) | Reference |
| Anaerobic Bacteria (average) | 3.2 | - | [1] |
| Escherichia coli | 0.7 | ≤1 | [1][4] |
| Anaerobic Bacteria (susceptible strains) | - | ≤1 (12% of strains) | [4] |
Synergistic Activity of this compound/Trimethoprim with Sulfonamides
The Fractional Inhibitory Concentration (FIC) index is used to determine the synergistic, additive, indifferent, or antagonistic effect of drug combinations. Synergy is generally defined as an FIC index of ≤ 0.5.
| Bacterial Group | Drug Combination | FIC Index | Interpretation | Reference |
| Anaerobic Bacteria | Trimethoprim + Sulfamethoxazole | Synergism observed | - | [4] |
| Escherichia coli | Trimethoprim + Sulfamethoxazole | Synergistic | Marked reduction in fimbrial synthesis | [5] |
Cytotoxicity of Trimethoprim Conjugates
The cytotoxic effects of Trimethoprim and its conjugates have been evaluated using the MTT assay. The IC50 value represents the concentration of a compound that inhibits 50% of cell viability.
| Compound | Cell Line | IC50 Value | Exposure Time | Reference |
| Trimethoprim | 5RP7 (cancer), F2408 (normal) | ~100-200 µM | 24 hours | [3] |
| Trimethoprim + maleic acid | 5RP7, F2408 | >50 µM | 24 hours | [3] |
| Trimethoprim + oxalic acid dihydrate | 5RP7, F2408 | ~200 µM | 24 hours | [3] |
| Trimethoprim + oxalic acid dihydrate | 5RP7, F2408 | ~50 µM | 48 hours | [3] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method to determine the MIC of this compound against a target bacterial strain.
Figure 2: Workflow for MIC determination.
Materials:
-
This compound
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Bacterial strain of interest
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent to create a high-concentration stock solution.
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight in the appropriate broth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in the broth medium directly in the 96-well plate.
-
Inoculation: Inoculate each well with the adjusted bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Checkerboard Assay for Synergy Testing
This protocol is used to evaluate the synergistic effect of this compound in combination with another antibiotic (e.g., a sulfonamide).
Figure 3: Workflow for the checkerboard assay.
Materials:
-
This compound and second antibiotic
-
Appropriate broth medium
-
Bacterial strain of interest
-
Sterile 96-well microtiter plates
-
Incubator (37°C)
Procedure:
-
Prepare Drug Solutions: Create stock solutions for both this compound and the second antibiotic.
-
Plate Setup: In a 96-well plate, serially dilute this compound along the x-axis and the second antibiotic along the y-axis. This creates a matrix of different concentration combinations.
-
Inoculation: Inoculate all wells with a standardized bacterial inoculum.
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FIC Index: FIC Index = FIC of this compound + FIC of Drug B.
-
Interpretation:
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4: Additive or Indifference
-
FIC Index > 4: Antagonism
-
-
MTT Assay for Cytotoxicity
This protocol assesses the cytotoxic effect of this compound on a mammalian cell line.
Figure 4: Workflow for the MTT cytotoxicity assay.
Materials:
-
This compound
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Sterile 96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of this compound that causes 50% inhibition of cell viability, can be determined by plotting cell viability against the log of the drug concentration.
References
- 1. Susceptibility of anaerobic bacteria to sulfamethoxazole/trimethoprim and routine susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of the susceptibilities of anaerobic bacteria to trimethoprim and sulfamethoxazole individually and in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of in vitro cytotoxic and genotoxic activities of some trimethoprim conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Susceptibility of Anaerobic Bacteria to Sulfamethoxazole/Trimethoprim and Routine Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of trimethoprim and sulfamethoxazole on the synthesis, expression, and function of type 1 fimbriae of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dihydrofolate Reductase (DHFR) Inhibition Assay Using Metioprim
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and several amino acids, which are the building blocks of DNA and proteins. Consequently, the inhibition of DHFR leads to the disruption of DNA synthesis and cell death, making it a key target for therapeutic agents in the treatment of cancers and infectious diseases.[1] Metioprim is a competitive inhibitor of bacterial DHFR, belonging to the diaminopyrimidine class of compounds, similar to Trimethoprim. This document provides a detailed protocol for assessing the inhibitory activity of this compound against DHFR using a spectrophotometric assay.
Principle of the Assay
The DHFR inhibition assay is based on monitoring the enzymatic conversion of DHF to THF, which is coupled to the oxidation of the cofactor NADPH to NADP+. The reaction can be followed by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[2] In the presence of an inhibitor like this compound, the rate of this reaction will decrease, allowing for the quantification of the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Data Presentation
| Inhibitor | Target Enzyme | IC50 Value (µM) | Reference |
| This compound | Bacterial DHFR | Data not available | - |
| Trimethoprim | E. coli DHFR | 0.0204 | [4] |
| Human DHFR | 55.26 | [5] | |
| Methotrexate | Human DHFR | 0.08 | [5] |
| E. coli DHFR | 0.003 |
Experimental Protocols
This section provides a detailed methodology for performing the DHFR inhibition assay with this compound. This protocol is adapted from standard procedures for DHFR assays.[2]
Materials and Reagents
-
Dihydrofolate Reductase (DHFR) enzyme (e.g., from E. coli)
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
Dihydrofolic acid (DHF)
-
This compound
-
Assay Buffer: 50 mM Potassium Phosphate buffer, pH 7.5, containing 1 mM DTT
-
DMSO (for dissolving this compound)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Reagent Preparation
-
Assay Buffer: Prepare a 50 mM potassium phosphate buffer and adjust the pH to 7.5. Just before use, add Dithiothreitol (DTT) to a final concentration of 1 mM.
-
NADPH Stock Solution (10 mM): Dissolve the appropriate amount of NADPH in the assay buffer. Store in small aliquots at -20°C, protected from light.
-
DHF Stock Solution (10 mM): Dissolve dihydrofolic acid in the assay buffer containing 1% (w/v) sodium ascorbate to prevent oxidation. The pH may need to be adjusted to ~7.5 with NaOH. Store in small aliquots at -80°C, protected from light.
-
DHFR Enzyme Solution: Dilute the DHFR enzyme to the desired concentration in cold assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
This compound Stock Solution (10 mM): Dissolve this compound in DMSO. Further dilute in assay buffer to the required concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid enzyme inhibition.
Assay Procedure
-
Prepare the reaction mixture: In a 96-well plate, prepare the following reaction mixture for each concentration of this compound to be tested. Include controls for no inhibitor (enzyme activity control) and no enzyme (background control).
-
Assay Buffer
-
NADPH (final concentration of 100 µM)
-
DHFR enzyme
-
This compound (at various concentrations)
-
-
Pre-incubation: Pre-incubate the plate at 25°C for 5 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction: Add DHF (final concentration of 10 µM) to each well to start the reaction.
-
Kinetic measurement: Immediately start monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of absorbance decrease) for each concentration of this compound from the linear portion of the kinetic curve.
-
Subtract the rate of the background control (no enzyme) from all other rates.
-
Normalize the data by expressing the inhibited rates as a percentage of the uninhibited enzyme activity (no inhibitor control).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).
-
Visualizations
DHFR Signaling Pathway and Inhibition
Caption: Inhibition of the DHFR pathway by this compound.
DHFR Inhibition Assay Workflow
Caption: Experimental workflow for the DHFR inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Benzamide Trimethoprim Derivatives as Human Dihydrofolate Reductase Inhibitors—Molecular Modeling and In Vitro Activity Study | MDPI [mdpi.com]
- 5. Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Susceptibility of Bacteria to Metioprim: An Application Note and Protocol for Minimum Inhibitory Concentration (MIC) Testing
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of Metioprim, a dihydrofolate reductase inhibitor. The protocols outlined are based on established standards for antimicrobial susceptibility testing (AST), primarily drawing from guidelines for trimethoprim, a structurally and mechanistically similar compound. These methods are intended to provide reproducible and accurate data for research and drug development purposes.
Introduction
This compound is a synthetic antibacterial agent that, like trimethoprim, functions by inhibiting bacterial dihydrofolate reductase. This enzyme is crucial for the synthesis of tetrahydrofolic acid, a key component in the production of nucleic acids and some amino acids. Inhibition of this pathway ultimately halts bacterial growth. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2] Determining the MIC of this compound is a fundamental step in assessing its potency and spectrum of activity against various bacterial pathogens.
The following sections detail the standardized broth microdilution and agar dilution methods for this compound MIC determination, including quality control parameters, data interpretation, and visual representations of the experimental workflows.
Signaling Pathway of Dihydrofolate Reductase Inhibitors
This compound targets a critical step in the bacterial folate synthesis pathway. The simplified signaling pathway is illustrated below.
Caption: Inhibition of the bacterial folate synthesis pathway by this compound.
Experimental Protocols
The two primary reference methods for MIC determination are broth microdilution and agar dilution.[3][4] Both methods are described here and are suitable for testing this compound.
Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents in a liquid medium.[5][6]
-
This compound reference powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluents (e.g., deionized water, DMSO, or dilute acid for stock solution)
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
-
Turbidity reader or spectrophotometer (optional)
-
Quality control bacterial strains (see Table 1)
Caption: Workflow for the broth microdilution MIC method.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL. The choice of solvent will depend on the solubility of the this compound salt. For compounds like trimethoprim, a small amount of 0.05 M HCl or DMSO can be used to aid dissolution, followed by dilution with sterile deionized water.
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Add 50 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in a range of this compound concentrations.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with 50 µL of the diluted bacterial suspension. This will bring the final volume in each well to 100 µL.
-
Include a growth control well (no this compound) and a sterility control well (no bacteria).
-
Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.
-
-
Reading and Interpreting Results:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth.[1][2]
-
For some bacteriostatic agents like trimethoprim, trailing endpoints (reduced but still visible growth over a range of concentrations) may occur. In such cases, the MIC is often read as the lowest concentration that causes an 80% reduction in growth compared to the growth control.[5]
-
Agar Dilution Method
The agar dilution method is considered a reference standard and is particularly useful for testing multiple bacterial isolates simultaneously.[3][7]
-
This compound reference powder
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Inoculum replicating device (e.g., Steers replicator)
-
Sterile diluents
-
Incubator (35°C ± 2°C)
-
Quality control bacterial strains (see Table 1)
Caption: Workflow for the agar dilution MIC method.
-
Preparation of this compound-Containing Agar Plates:
-
Prepare a series of this compound solutions at 10 times the final desired concentrations.
-
Prepare molten MHA and cool to 45-50°C in a water bath.
-
Add 1 part of each this compound solution to 9 parts of molten MHA to achieve the final desired concentrations.
-
Mix thoroughly and pour the agar into sterile petri dishes. Allow the plates to solidify.
-
Include a drug-free control plate.
-
-
Inoculum Preparation:
-
Prepare a 0.5 McFarland standard suspension of each bacterial isolate as described for the broth microdilution method.
-
-
Inoculation and Incubation:
-
Using an inoculum replicating device, spot-inoculate the surface of each agar plate with the bacterial suspensions. Each spot should contain approximately 10⁴ colony-forming units (CFU).
-
Allow the inoculum spots to dry before inverting the plates.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
-
Reading and Interpreting Results:
-
After incubation, examine the plates for bacterial growth at the inoculation sites.
-
The MIC is the lowest concentration of this compound that completely inhibits growth, disregarding a single colony or a faint haze.
-
Quality Control
Routine quality control is essential to ensure the accuracy and reproducibility of MIC testing. This is achieved by testing standard reference bacterial strains with known MIC ranges.
Table 1: Quality Control Strains and Expected MIC Ranges for Trimethoprim
| Quality Control Strain | CLSI MIC Range (µg/mL) | EUCAST MIC Range (µg/mL) |
| Escherichia coli ATCC 25922 | 0.5 - 2 | 0.5 - 2 |
| Staphylococcus aureus ATCC 29213 | 0.25 - 1 | 0.25 - 1 |
| Enterococcus faecalis ATCC 29212 | >64 | >32 |
| Streptococcus pneumoniae ATCC 49619 | 1 - 4 | 0.5 - 2 |
| Haemophilus influenzae ATCC 49247 | 0.12 - 0.5 | 0.06 - 0.25 |
Note: These ranges are for trimethoprim and should be used as a guideline for this compound until specific ranges are established. The performance of these QC strains should be verified in the testing laboratory.
Data Presentation and Interpretation
The results of the MIC testing should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 2: Example of this compound MIC Data Presentation
| Bacterial Isolate | Method | This compound MIC (µg/mL) | Interpretation |
| E. coli Clinical Isolate 1 | Broth Microdilution | 1 | - |
| E. coli Clinical Isolate 2 | Broth Microdilution | 8 | - |
| S. aureus Clinical Isolate 1 | Agar Dilution | ≤0.5 | - |
| S. aureus Clinical Isolate 2 | Agar Dilution | 4 | - |
| E. coli ATCC 25922 (QC) | Broth Microdilution | 1 | In Control |
| S. aureus ATCC 29213 (QC) | Agar Dilution | 0.5 | In Control |
The interpretation of this compound MIC values as "Susceptible," "Intermediate," or "Resistant" requires the establishment of clinical breakpoints. These breakpoints are determined based on MIC distributions, pharmacokinetic/pharmacodynamic (PK/PD) data, and clinical outcomes. As of the current time, specific clinical breakpoints for this compound have not been established by regulatory bodies like CLSI or EUCAST. Researchers should report the quantitative MIC values.
Conclusion
The broth microdilution and agar dilution methods described provide a robust framework for determining the in vitro activity of this compound. Adherence to standardized protocols and the use of appropriate quality control strains are critical for generating reliable and comparable data. The information gathered from these studies is essential for the continued development and potential clinical application of this compound as an antibacterial agent.
References
- 1. Susceptibility testing to trimethoprim alone and combined with sulphonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In-vitro and in-vivo studies of trimethoprim-sulphamethoxazole against multiple resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Three Reference Methods for Testing Susceptibility of Staphylococci to Trimethoprim-Sulfamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fsrt.journals.ekb.eg [fsrt.journals.ekb.eg]
- 6. korld.nil.gov.pl [korld.nil.gov.pl]
- 7. Interpretive criteria and quality control parameters for testing of susceptibilities of Haemophilus influenzae and Streptococcus pneumoniae to trimethoprim and trimethoprim-sulfamethoxazole. The Antimicrobial Susceptibility Testing OC Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Metioprim Synergy Testing by the Checkerboard Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metioprim is an antibacterial agent that functions as a competitive inhibitor of bacterial dihydrofolate reductase (DHFR)[1]. This enzyme is a crucial component of the folic acid synthesis pathway in bacteria, which is essential for the production of nucleotides and ultimately, DNA synthesis[2][3][4]. By blocking this pathway, this compound impedes bacterial growth. The efficacy of antimicrobial agents can often be enhanced through combination therapy, leading to a synergistic effect where the combined activity of two drugs is greater than the sum of their individual effects[5].
This application note provides a detailed protocol for assessing the synergistic potential of this compound with other antimicrobial compounds using the broth microdilution checkerboard method. This method allows for the determination of the Fractional Inhibitory Concentration (FIC) index, a quantitative measure of the degree of synergy, additivity/indifference, or antagonism between two drugs[6][7][8].
Mechanism of Synergy: Inhibition of the Folate Biosynthesis Pathway
This compound's synergistic activity, particularly with sulfonamides, stems from the sequential blockade of a critical metabolic pathway in bacteria[5][9]. Sulfonamides inhibit dihydropteroate synthase, an enzyme that acts upstream of DHFR. By inhibiting two separate steps in the same essential pathway, the combination of this compound and a sulfonamide delivers a potent bactericidal effect that is often greater than either agent alone.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Trimethoprim - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mutual potentiation drives synergy between trimethoprim and sulfamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brainly.com [brainly.com]
- 7. emerypharma.com [emerypharma.com]
- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Metioprim Cytotoxicity Assays on Eukaryotic Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metioprim is a competitive inhibitor of the enzyme dihydrofolate reductase (DHFR).[1] DHFR plays a crucial role in the synthesis of nucleic acids and some amino acids by catalyzing the reduction of dihydrofolate to tetrahydrofolate, an essential cofactor in one-carbon metabolism.[2] Inhibition of DHFR disrupts these vital cellular processes, leading to cell cycle arrest and apoptosis, making it a target for antimicrobial and antineoplastic drugs.[1][3] This document provides detailed protocols for assessing the cytotoxic effects of this compound on eukaryotic cells using common in vitro assays: MTT, XTT, and LDH.
Mechanism of Action: Dihydrofolate Reductase Inhibition
This compound, as a diaminopyrimidine derivative, functions by binding to the active site of DHFR, preventing the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). This blockade depletes the intracellular pool of THF, which is necessary for the de novo synthesis of purines and thymidylate, essential precursors for DNA and RNA synthesis.[3] The resulting inhibition of nucleic acid synthesis leads to a halt in cellular proliferation and can trigger programmed cell death (apoptosis).
Recommended Eukaryotic Cell Lines
The following cell lines are suggested for initial cytotoxicity screening of this compound. This list includes both cancerous and non-cancerous cell lines to assess both efficacy and potential toxicity to normal tissues.
-
A549: Human lung carcinoma
-
MCF-7: Human breast adenocarcinoma
-
HeLa: Human cervical adenocarcinoma
-
HEK293: Human embryonic kidney cells (non-cancerous control)
-
HDFn: Human dermal fibroblasts, neonatal (non-cancerous control)
Data Presentation
The cytotoxic effect of this compound is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that reduces the viability of a cell population by 50%. The following table presents hypothetical IC50 values for this compound against various eukaryotic cell lines after 48 hours of exposure, as determined by the MTT assay. This data is for illustrative purposes to demonstrate how results can be structured.
| Cell Line | This compound IC50 (µM) | Cell Type |
| A549 | 15.8 | Human Lung Carcinoma |
| MCF-7 | 22.4 | Human Breast Adenocarcinoma |
| HeLa | 18.2 | Human Cervical Adenocarcinoma |
| HEK293 | 75.3 | Human Embryonic Kidney (non-cancerous) |
| HDFn | > 100 | Human Dermal Fibroblasts (non-cancerous) |
Experimental Protocols
General Workflow for Cytotoxicity Assays
The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound using in vitro colorimetric assays.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[4]
Materials:
-
Eukaryotic cells of interest
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest cells and perform a cell count.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control (medium with the same concentration of solvent) and untreated control wells.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.[4]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[4]
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Protocol 2: XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
The XTT assay is another tetrazolium-based assay where the reduction of XTT by metabolically active cells produces a soluble formazan dye.
Materials:
-
Eukaryotic cells of interest
-
Complete cell culture medium
-
This compound
-
XTT labeling reagent and electron-coupling reagent (commercially available kits)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
XTT Assay:
-
Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
After the treatment incubation, add 50 µL of the freshly prepared XTT labeling mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Data Acquisition:
-
Measure the absorbance of the soluble formazan product at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is used for background subtraction.
-
Protocol 3: LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase, a cytosolic enzyme, from damaged cells into the culture medium, indicating a loss of membrane integrity.
Materials:
-
Eukaryotic cells of interest
-
Complete cell culture medium
-
This compound
-
LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and lysis solution)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
Prepare controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells treated with the lysis solution provided in the kit 30 minutes before the assay.
-
Background control: Medium without cells.
-
-
-
LDH Assay:
-
After the treatment incubation, carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit's protocol.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate for up to 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution provided in the kit.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 650 nm is used for background subtraction.
-
Signaling Pathway
The inhibition of DHFR by this compound has downstream effects on nucleotide synthesis, leading to cell cycle arrest and apoptosis. The following diagram illustrates this pathway.
Conclusion
The protocols outlined in this document provide a framework for the systematic evaluation of this compound's cytotoxic effects on eukaryotic cells. The choice of assay depends on the specific research question and the suspected mechanism of cell death. For a comprehensive understanding, it is recommended to use a combination of assays that measure different aspects of cell health, such as metabolic activity (MTT, XTT) and membrane integrity (LDH). The provided signaling pathway diagram offers a visual representation of this compound's mechanism of action, aiding in the interpretation of experimental results. Further studies are warranted to establish the specific IC50 values of this compound across a broad range of eukaryotic cell lines.
References
- 1. Down-regulation of dihydrofolate reductase inhibits the growth of endothelial EA.hy926 cell through induction of G1 cell cycle arrest via up-regulating p53 and p21waf1/cip1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 3. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 4. Assessment of in vitro cytotoxic and genotoxic activities of some trimethoprim conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Testing of Metioprim in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metioprim is a competitive inhibitor of bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway.[1] This pathway is critical for the biosynthesis of nucleic acids and certain amino acids, making DHFR an attractive target for antimicrobial agents. This compound, a 2,4-diamino-5-benzylpyrimidine derivative, exhibits inhibitory activity against a range of bacteria, particularly anaerobes, and demonstrates synergistic effects when combined with sulfonamides.[1][2] These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in established murine models of infection, crucial for preclinical assessment and drug development.
Mechanism of Action: Dihydrofolate Reductase Inhibition
This compound functions by binding to bacterial DHFR with a much higher affinity than to the mammalian counterpart, leading to selective toxicity.[1] By inhibiting DHFR, this compound blocks the conversion of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF), a vital cofactor in the synthesis of purines, thymidylate, and some amino acids. This disruption of DNA and RNA synthesis ultimately leads to bacterial cell death. The synergistic effect with sulfonamides, such as sulfadiazine, arises from the sequential blockade of the same metabolic pathway, as sulfonamides inhibit an earlier step, the synthesis of DHF.
Data Presentation: In Vitro Susceptibility of this compound
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against a selection of clinically relevant bacteria. This data is essential for selecting appropriate bacterial strains and determining initial dose ranges for in vivo studies.
Table 1: In Vitro Activity of this compound Against Anaerobic Bacteria
| Bacterial Species | Strain | MIC (µg/mL) |
| Bacteroides fragilis | ATCC 25285 | 12.5 |
| Bacteroides fragilis | Clinical Isolates (Geometric Mean) | 13.8 |
| Bacteroides thetaiotaomicron | Clinical Isolates (Geometric Mean) | >50 |
| Bacteroides vulgatus | Clinical Isolates (Geometric Mean) | 25 |
| Clostridium perfringens | Clinical Isolates (Geometric Mean) | 3.1 |
| Clostridium ramosum | Clinical Isolates (Geometric Mean) | 6.3 |
| Peptococcus asaccharolyticus | Clinical Isolates (Geometric Mean) | 3.1 |
| Peptostreptococcus anaerobius | Clinical Isolates (Geometric Mean) | 1.6 |
| Propionibacterium acnes | Clinical Isolates (Geometric Mean) | 3.1 |
Data adapted from Wüst J, et al. Antimicrob Agents Chemother. 1983 Mar;23(3):490-2.
Table 2: Expected In Vitro Activity of Dihydrofolate Reductase Inhibitors Against Common Pathogens
While specific MIC data for this compound against the following organisms is limited, this table provides a general susceptibility profile for DHFR inhibitors like Trimethoprim, which can guide strain selection for the described animal models.
| Bacterial Species | General Susceptibility to DHFR Inhibitors |
| Escherichia coli | Generally Susceptible |
| Staphylococcus aureus | Generally Susceptible |
| Klebsiella pneumoniae | Variable Susceptibility |
| Pseudomonas aeruginosa | Generally Resistant |
Experimental Protocols for In Vivo Efficacy Testing
The following protocols are standardized murine models for assessing the efficacy of antimicrobial agents. It is crucial that all animal experiments are conducted in accordance with institutional and national guidelines for animal welfare.
Murine Sepsis Model
This model evaluates the efficacy of an antimicrobial in a systemic infection.
Methodology:
-
Animal Model: Female BALB/c mice (6-8 weeks old) are commonly used.
-
Infection: Mice are injected intraperitoneally with a lethal or sub-lethal dose of the bacterial pathogen (e.g., Staphylococcus aureus, Escherichia coli). The inoculum concentration should be pre-determined to cause a consistent infection.
-
Treatment: this compound, alone or in combination with a sulfonamide, is administered at various doses via a clinically relevant route (e.g., subcutaneous, oral gavage) at a specified time post-infection (e.g., 1-2 hours). A vehicle control group is essential.
-
Endpoints:
-
Survival: Animals are monitored for a defined period (e.g., 7 days), and survival rates are recorded.
-
Bacterial Load: At specific time points, subsets of mice are euthanized, and blood and organs (spleen, liver) are collected to determine the bacterial burden (CFU/mL or CFU/gram of tissue).
-
Neutropenic Murine Thigh Infection Model
This localized infection model is highly reproducible and allows for the assessment of antimicrobial pharmacodynamics.
Methodology:
-
Animal Model: Female ICR (CD-1) mice (6-8 weeks old) are typically used.
-
Immunosuppression: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide to reduce their innate immune response, allowing for a more direct assessment of the antimicrobial's effect.[2][3]
-
Infection: A defined inoculum of the test organism (e.g., S. aureus, K. pneumoniae) is injected directly into the thigh muscle.
-
Treatment: Treatment with this compound is initiated at a set time post-infection (e.g., 2 hours).
-
Endpoint: At a predetermined time (e.g., 24 hours), mice are euthanized, and the thigh muscles are aseptically removed, homogenized, and serially diluted for bacterial enumeration (CFU/gram of tissue). The change in bacterial load compared to the vehicle control group indicates the efficacy of the treatment.
Murine Pneumonia Model
This model is relevant for assessing treatments for respiratory tract infections.
References
- 1. Activity of Brodimoprim and this compound Alone and in Combination with Sulfonamides Against Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of brodimoprim and this compound alone and in combination with sulfonamides against anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of this compound in normal subjects and patients with impaired renal function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metioprim in Antibacterial Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metioprim is a synthetic antibacterial agent that functions as a competitive inhibitor of bacterial dihydrofolate reductase (DHFR).[1] This enzyme is crucial for the synthesis of tetrahydrofolic acid, an essential precursor for the production of nucleotides and amino acids, which are vital for bacterial DNA synthesis and replication.[2][3][4][5] By blocking this pathway, this compound effectively halts bacterial growth. Its mechanism is similar to the well-studied antibiotic, Trimethoprim.[2][6][7] this compound has demonstrated inhibitory activity against various bacteria, including anaerobic species and Escherichia coli.[1] Furthermore, it has shown synergistic activity when combined with other antibacterial compounds, such as dapsone (DDS), against E. coli and various mycobacteria.[1]
These application notes provide a comprehensive guide for the use of this compound in cell culture-based antibacterial research. The included protocols detail methods for determining its minimum inhibitory concentration (MIC), assessing its cytotoxicity in mammalian cell lines, and evaluating its efficacy against intracellular bacteria.
Data Presentation
This compound Antibacterial Activity
The following table summarizes the known Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial species. Researchers can use this data as a starting point for their own experiments.
| Bacterial Species | MIC Value (µg/mL) | Reference |
| Anaerobic Bacteria (average) | 3.2 | [1] |
| Escherichia coli | 0.7 | [1] |
Comparative Antibacterial Activity: this compound and Trimethoprim
While this compound-specific data is limited, the activity of the closely related compound Trimethoprim can provide insights into its potential antibacterial spectrum.
| Bacterial Species | Trimethoprim MIC Value (µg/mL) |
| Escherichia coli | Varies by strain |
| Staphylococcus aureus | Varies by strain |
| Klebsiella pneumoniae | Varies by strain |
| Proteus mirabilis | Varies by strain |
| Enterobacter species | Varies by strain |
Note: MIC values can vary significantly between different bacterial strains and under different experimental conditions. The data presented here should be used for reference purposes only.
Mechanism of Action: Inhibition of Folate Synthesis
This compound targets the bacterial folate synthesis pathway, which is essential for bacterial survival. The following diagram illustrates this mechanism.
Caption: this compound competitively inhibits bacterial dihydrofolate reductase (DHFR).
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.[8][9][10][11][12]
Materials:
-
This compound stock solution
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare this compound Dilutions:
-
Create a serial two-fold dilution of this compound in CAMHB across a 96-well plate. The concentration range should bracket the expected MIC value.
-
-
Prepare Bacterial Inoculum:
-
Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in CAMHB.
-
-
Inoculation:
-
Add the bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a positive control (bacteria in broth without this compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
-
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol 2: Cytotoxicity Assay in Mammalian Cells (MTT Assay)
This protocol determines the concentration of this compound that is toxic to mammalian cells, often expressed as the 50% inhibitory concentration (IC50).[1][3][13][14][15] This is crucial for ensuring that the antibacterial effects observed are not due to general toxicity.
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293, HepG2)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same solvent concentration used to dissolve this compound).
-
-
Incubation:
-
Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
-
Caption: Workflow for assessing the cytotoxicity of this compound using the MTT assay.
Protocol 3: Intracellular Antibacterial Activity Assay
This protocol evaluates the ability of this compound to kill bacteria that have invaded and reside within mammalian cells.[6][16][17][18] Macrophage cell lines (e.g., J774.2, RAW264.7) are commonly used for this assay.
Materials:
-
Macrophage cell line
-
Bacterial strain capable of intracellular survival
-
Cell culture medium with and without antibiotics
-
This compound stock solution
-
Gentamicin or other appropriate antibiotic to kill extracellular bacteria
-
Sterile water for cell lysis
-
Agar plates for bacterial enumeration
Procedure:
-
Cell Seeding:
-
Seed macrophages in a 24-well plate and allow them to adhere.
-
-
Bacterial Infection:
-
Infect the macrophage monolayer with the bacterial strain at a specific multiplicity of infection (MOI).
-
Incubate for a set period to allow for phagocytosis.
-
-
Removal of Extracellular Bacteria:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Treat the cells with a high concentration of an antibiotic (e.g., gentamicin) that does not penetrate the mammalian cells to kill any remaining extracellular bacteria.
-
-
This compound Treatment:
-
Wash the cells again to remove the extracellular antibiotic.
-
Add fresh medium containing various concentrations of this compound.
-
Include an untreated control.
-
-
Incubation:
-
Incubate the plate for a defined period (e.g., 24 hours).
-
-
Cell Lysis and Bacterial Enumeration:
-
Wash the cells to remove the this compound.
-
Lyse the macrophages with sterile water to release the intracellular bacteria.
-
Perform serial dilutions of the lysate and plate on agar to determine the number of viable intracellular bacteria (CFU/mL).
-
-
Data Analysis:
-
Compare the number of surviving bacteria in the this compound-treated wells to the untreated control to determine the intracellular antibacterial activity.
-
Caption: Workflow for assessing the intracellular antibacterial activity of this compound.
Conclusion
This compound presents a promising avenue for antibacterial research due to its targeted mechanism of action. The protocols provided herein offer a robust framework for investigating its efficacy and safety in a cell culture setting. Researchers are encouraged to adapt and optimize these methods for their specific bacterial strains and cell lines of interest. Further studies are warranted to expand the quantitative data available for this compound, particularly concerning its broader antibacterial spectrum and its cytotoxic profile in various mammalian cell types.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. protocols.io [protocols.io]
- 3. MTT Assay [protocols.io]
- 4. Mechanism of the antimicrobial drug trimethoprim revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Trimethoprim Hydrochloride? [synapse.patsnap.com]
- 6. An in-vitro model of intracellular bacterial infection using the murine macrophage cell line J774.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apec.org [apec.org]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Frontiers | Development of Human Cell-Based In Vitro Infection Models to Determine the Intracellular Survival of Mycobacterium avium [frontiersin.org]
- 17. jove.com [jove.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Metioprim Stock Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metioprim is a competitive inhibitor of bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folate synthesis pathway. Inhibition of DHFR disrupts the production of tetrahydrofolate, a key cofactor in the synthesis of nucleic acids and amino acids, ultimately leading to the cessation of bacterial growth. These application notes provide detailed protocols for the preparation and storage of this compound stock solutions for use in research and drug development applications.
This compound Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₄H₁₈N₄O₂S |
| Molecular Weight | 306.39 g/mol |
| Appearance | Crystalline solid |
| Mechanism of Action | Competitive inhibitor of bacterial dihydrofolate reductase (DHFR)[1] |
This compound Stock Solution Preparation
The following protocols are recommended for the preparation of this compound stock solutions. It is crucial to use high-purity solvents and adhere to sterile techniques, especially for solutions intended for cell-based assays.
Solubility Data
Quantitative solubility data for this compound in common laboratory solvents is limited. However, available information and data from the structurally similar compound Trimethoprim can guide solvent selection.
| Solvent | This compound Solubility | Trimethoprim Solubility (for reference) |
| DMSO (Dimethyl Sulfoxide) | 10 mM | ~20 mg/mL |
| Dimethyl Formamide (DMF) | Not available | ~13 mg/mL |
| Ethanol | Not available | Slightly soluble |
| Methanol | Not available | Slightly soluble |
| Water | Not available | Very slightly soluble (~0.4 mg/mL) |
Note: The solubility of Trimethoprim is provided as a reference and may not be identical to that of this compound.
Recommended Solvent
Based on the available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile filter tips
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 306.39 g/mol x 1000 mg/g = 3.0639 mg
-
-
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh approximately 3.06 mg of this compound powder into the tube. Record the exact weight.
-
-
Dissolving this compound:
-
Add the appropriate volume of sterile DMSO to the tube to achieve a final concentration of 10 mM. For example, if you weighed exactly 3.06 mg of this compound, add 1.0 mL of DMSO.
-
Cap the tube securely.
-
-
Ensuring Complete Dissolution:
-
Vortex the solution until the this compound powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulate matter remains.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for long-term storage.
-
Storage and Stability of this compound Stock Solutions
Proper storage is critical to maintain the integrity and activity of this compound stock solutions.
Storage Conditions
The following storage conditions are recommended for this compound stock solutions.
| Storage Temperature | Recommended Duration (based on Trimethoprim data) | Notes |
| -20°C | Up to 1 year | Recommended for long-term storage. Protect from light. Avoid repeated freeze-thaw cycles. |
| 4°C | Short-term (days) | Not recommended for long-term storage due to the potential for degradation and precipitation. |
| Room Temperature | Not recommended |
Disclaimer: The recommended storage duration is based on data for the related compound Trimethoprim. It is strongly advised that users perform their own stability studies for their specific experimental conditions.
Handling Precautions
-
This compound is a chemical compound and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Work in a well-ventilated area or a chemical fume hood when handling the powder and preparing solutions.
-
Refer to the Safety Data Sheet (SDS) for complete safety information.
Mechanism of Action and Experimental Workflow
Signaling Pathway of this compound's Mechanism of Action
This compound inhibits bacterial dihydrofolate reductase (DHFR), a key enzyme in the folic acid synthesis pathway. This pathway is essential for the production of nucleotides and certain amino acids.
Caption: this compound's mechanism of action.
Experimental Workflow for In Vitro Assays
The following diagram illustrates a general workflow for using a this compound stock solution in a typical in vitro antibacterial assay.
Caption: General experimental workflow.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Metioprim Concentration for In Vitro Synergy Studies
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for optimizing Metioprim concentrations in in vitro synergy studies. The information is presented in a question-and-answer format to directly address common challenges encountered during these experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why is it used in synergy studies?
This compound is a competitive inhibitor of bacterial dihydrofolate reductase (DHFR)[1]. This enzyme is crucial for the synthesis of tetrahydrofolic acid, a precursor required for bacterial DNA synthesis[2][3]. By blocking this pathway, this compound inhibits bacterial growth. It is often used in combination with other antimicrobial agents, such as sulfonamides, to create a synergistic effect where the combined antimicrobial activity is greater than the sum of their individual effects[1][4].
Q2: Which are the most common methods for in vitro synergy testing?
The two most widely used methods for determining in vitro synergy are the checkerboard assay and the time-kill curve analysis[5]. The checkerboard assay is a microdilution method that assesses the inhibitory concentrations of two drugs in combination, while the time-kill curve analysis evaluates the rate of bacterial killing over time when exposed to single drugs and their combinations[5][6].
Q3: How is synergy quantitatively measured and interpreted?
Synergy is most commonly quantified using the Fractional Inhibitory Concentration (FIC) index, which is calculated from the Minimum Inhibitory Concentrations (MICs) of the drugs alone and in combination[2][7][8]. The FIC index is calculated as follows:
FIC Index = FIC of Drug A + FIC of Drug B
Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
The interpretation of the FIC index is generally as follows:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
Troubleshooting Guide
Q4: How do I select the appropriate concentration range for this compound in a checkerboard assay?
The concentration range for this compound should be based on its predetermined MIC for the specific bacterial strain being tested. A common approach is to test a range of concentrations from 1/32 times the MIC to 4 times the MIC[1]. It is crucial to include concentrations both below and above the MIC to accurately determine the nature of the interaction.
Q5: My time-kill curve for the combination therapy does not show a significant reduction in bacterial count compared to the single agents. What could be the issue?
Several factors could contribute to a lack of observable synergy in a time-kill assay:
-
Incorrect Concentrations: The concentrations of this compound and the partner drug may not be optimal. It is advisable to test different concentrations, often at sub-inhibitory levels (e.g., 1/4x MIC or 1/2x MIC), where synergistic effects are more likely to be observed[1].
-
Time Points: The selected time points for sampling may not be frequent enough to capture the synergistic effect. Consider taking samples at more frequent intervals, especially in the early hours of incubation.
-
Bacterial Inoculum: The initial bacterial inoculum size is critical. A high inoculum may overwhelm the antimicrobial agents. Ensure the inoculum is standardized, typically to around 5 x 10^5 CFU/mL[7].
-
Antagonistic Interaction: It is possible that the two drugs have an antagonistic or indifferent interaction at the tested concentrations.
Q6: The results from my checkerboard assay and time-kill curve analysis are conflicting. Why might this happen?
Discrepancies between checkerboard and time-kill assays can occur because they measure different aspects of antimicrobial activity. The checkerboard assay measures the inhibition of growth at a single time point (e.g., 24 hours), while the time-kill assay provides a dynamic measure of bactericidal activity over time. Poor correlation between the two methods has been reported, and the reasons can include variations in inoculum size and the specific criteria used to define synergy in each assay.
Data Presentation
The following tables provide examples of how to structure and present quantitative data from checkerboard and time-kill curve assays for this compound in combination with another antimicrobial, Drug X.
Table 1: Example Checkerboard Assay Data for this compound and Drug X against E. coli
| This compound Conc. (µg/mL) | Drug X Conc. (µg/mL) | Growth (+/-) | FIC of this compound | FIC of Drug X | FIC Index | Interpretation |
| MIC Alone | ||||||
| 8 | 0 | - | 1 | 0 | 1 | - |
| 0 | 16 | - | 0 | 1 | 1 | - |
| In Combination | ||||||
| 2 | 4 | - | 0.25 | 0.25 | 0.5 | Synergy |
| 4 | 2 | - | 0.5 | 0.125 | 0.625 | Additive |
| 1 | 8 | - | 0.125 | 0.5 | 0.625 | Additive |
Table 2: Example Time-Kill Curve Data for this compound and Drug X against S. aureus (Log10 CFU/mL)
| Time (hours) | Growth Control | This compound (1/2 MIC) | Drug X (1/2 MIC) | This compound + Drug X (1/2 MIC each) |
| 0 | 5.7 | 5.7 | 5.7 | 5.7 |
| 4 | 7.2 | 6.5 | 6.8 | 5.1 |
| 8 | 8.5 | 7.1 | 7.5 | 4.3 |
| 24 | 9.1 | 7.8 | 8.2 | 3.5 |
Experimental Protocols
Checkerboard Assay Protocol
-
Determine MICs: First, determine the MIC of this compound and the combination drug individually against the test organism using a standard microdilution method.
-
Prepare Drug Dilutions: In a 96-well microtiter plate, prepare serial twofold dilutions of this compound along the x-axis and the combination drug along the y-axis. The concentration range should typically span from 4x MIC to 1/32x MIC for each drug[1].
-
Inoculate: Add a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) to each well[7].
-
Incubate: Incubate the plate at 35-37°C for 18-24 hours.
-
Read Results: Determine the MIC of each drug alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate FIC Index: Calculate the FIC index for each well showing no growth to determine the nature of the interaction (synergy, additivity, or antagonism)[2][8].
Time-Kill Curve Analysis Protocol
-
Prepare Cultures: Grow the test organism to the logarithmic phase in a suitable broth medium.
-
Prepare Test Tubes: Prepare tubes containing the broth with this compound alone, the combination drug alone, and the combination of both. Drug concentrations are often set at sub-inhibitory levels (e.g., 1/2x MIC or 1/4x MIC)[1]. Include a growth control tube without any antimicrobial agents.
-
Inoculate: Inoculate each tube with a standardized bacterial suspension to achieve a starting concentration of approximately 5 x 10^5 CFU/mL.
-
Incubate and Sample: Incubate the tubes at 35-37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), collect aliquots from each tube.
-
Enumerate Bacteria: Perform serial dilutions of the collected samples and plate them on appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
Plot Data: Plot the log10 CFU/mL against time for each condition. Synergy is typically defined as a ≥2-log10 decrease in CFU/mL at 24 hours by the combination compared to the most active single agent.
Visualizations
Caption: Workflow for in vitro synergy testing of this compound.
Caption: Decision process for optimizing this compound concentration.
References
- 1. Comparison of three different in vitro methods of detecting synergy: time-kill, checkerboard, and E test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions Based on Self-Drug Additive Combinations, Monte Carlo Simulation Analysis, and In Vitro-In Vivo Correlation Data for Antifungal Drug Combinations against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Genetic Resistance Determinants, In Vitro Time-Kill Curve Analysis and Pharmacodynamic Functions for the Novel Topoisomerase II Inhibitor ETX0914 (AZD0914) in Neisseria gonorrhoeae [frontiersin.org]
- 4. Fractional inhibitory concentration index of combinations of antibacterial agents against cariogenic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iosrjournals.org [iosrjournals.org]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. emerypharma.com [emerypharma.com]
- 8. mdpi.com [mdpi.com]
- 9. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Metioprim Stability in DMSO and Other Solvents: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Metioprim in DMSO and other common laboratory solvents. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a competitive inhibitor of bacterial dihydrofolate reductase (DHFR)[1][2]. DHFR is a key enzyme in the folic acid synthesis pathway, which is essential for the production of nucleotides and ultimately DNA and RNA. By inhibiting bacterial DHFR, this compound disrupts these processes, leading to an antibacterial effect. It has shown activity against various bacteria, including anaerobic species and E. coli[1].
Q2: What is the recommended solvent for preparing this compound stock solutions?
Q3: What are the recommended storage conditions for this compound stock solutions in DMSO?
One supplier suggests that this compound in DMSO is stable for up to two weeks at 4°C and for up to six months when stored at -80°C[2]. For long-term storage, it is generally recommended to store stock solutions of small molecules at -20°C or -80°C to minimize degradation[4]. Aliquoting the stock solution into smaller, single-use vials is also advisable to avoid repeated freeze-thaw cycles[4].
Q4: I observed precipitation in my this compound stock solution upon storage or after dilution in aqueous media. What could be the cause?
Precipitation of compounds from DMSO stocks can be a significant issue, particularly for high-concentration solutions[5]. Several factors can contribute to this:
-
Low Aqueous Solubility: this compound, like many small molecules, may have limited solubility in aqueous buffers. When a concentrated DMSO stock is diluted into a cell culture medium or buffer, the compound can precipitate out of the solution.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to compound precipitation[5].
-
Water Absorption by DMSO: DMSO is hygroscopic and can absorb water from the atmosphere. This can alter the solvent properties and reduce the solubility of the compound, leading to precipitation[6].
-
Concentration: Storing compounds at a lower molarity can sometimes prevent precipitation[7].
Troubleshooting Guide
Issue 1: Precipitation of this compound from Solution
-
Problem: A precipitate is observed in the this compound stock solution (in DMSO) or after diluting it in an aqueous buffer for an experiment.
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Supersaturation | Prepare a fresh stock solution at a lower concentration. Determine the kinetic solubility of this compound in your specific experimental buffer to identify the maximum achievable concentration without precipitation[8][9][10]. |
| Temperature Changes | If precipitation occurs after removing the stock from cold storage, gently warm the vial and vortex to redissolve the compound. Ensure the compound is fully dissolved before use. |
| Aqueous Dilution Shock | When diluting the DMSO stock into an aqueous medium, add the stock solution to the buffer dropwise while vortexing to facilitate mixing and prevent localized high concentrations that can lead to immediate precipitation. |
| pH Effects | The pH of the aqueous buffer can significantly impact the solubility of a compound. If possible, assess the solubility of this compound at different pH values to determine the optimal conditions for your experiment. |
Issue 2: Suspected Degradation of this compound
-
Problem: Inconsistent or unexpected experimental results suggest that the this compound stock solution may have degraded.
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Improper Storage | Store this compound stock solutions in tightly sealed vials at -20°C or -80°C, protected from light[4]. Avoid repeated freeze-thaw cycles by preparing single-use aliquots[4]. |
| Chemical Instability | This compound is a diaminopyrimidine derivative, a class of compounds that can be susceptible to hydrolysis and oxidation[11][12]. Minimize exposure to light and atmospheric oxygen. Consider purging the vial with an inert gas like argon or nitrogen before sealing for long-term storage. |
| Interaction with Solvent | While DMSO is a common solvent, its purity and water content can affect compound stability. Use high-purity, anhydrous DMSO for preparing stock solutions. |
This compound and Dihydrofolate Reductase (DHFR) Inhibition Pathway
The diagram below illustrates the mechanism of action of this compound as a competitive inhibitor of bacterial dihydrofolate reductase (DHFR).
Caption: this compound competitively inhibits bacterial DHFR.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials with Teflon-lined caps
-
Calibrated analytical balance and pipettes
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder using an analytical balance.
-
Add the calculated volume of DMSO to achieve the target stock solution concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, tightly sealed vials.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: General Workflow for Assessing this compound Stability
This is a generalized workflow that can be adapted to assess the stability of this compound under specific experimental conditions.
Caption: Workflow for this compound stability assessment.
Quantitative Data Summary
Specific quantitative stability data for this compound is limited in the public domain. The table below summarizes available information for this compound and the structurally related compound, Trimethoprim, for reference.
| Compound | Solvent | Concentration | Storage Condition | Stability |
| This compound | DMSO | Not Specified | 4°C | Up to 2 weeks[2] |
| This compound | Solvent | Not Specified | -80°C | Up to 6 months[2] |
| Trimethoprim | 5% Dextrose | 1:25 v/v dilution | Room Temp | Stable for 48 hours[13] |
| Trimethoprim | 0.9% Saline | 1:25 v/v dilution | Room Temp | Stable for 48 hours[13] |
| Trimethoprim | 5% Dextrose | 1:15 v/v dilution | Room Temp | Stable for 4 hours[13] |
| Trimethoprim | 0.9% Saline | 1:15 v/v dilution | Room Temp | Stable for 2 hours[13] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|68902-57-8|COA [dcchemicals.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. captivatebio.com [captivatebio.com]
- 5. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Degradation of trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Metioprim Precipitation
This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with Metioprim precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating after being added to the cell culture medium?
Precipitation of a compound like this compound upon addition to aqueous-based cell culture media is often due to its low water solubility. Several factors can contribute to this issue:
-
Poor Aqueous Solubility: this compound is described as being almost insoluble in water.[1] When a concentrated stock solution, typically in an organic solvent like DMSO, is diluted into the aqueous media, the compound can crash out of solution as it encounters an environment where it is less soluble.[2][3]
-
High Final Concentration: The desired final concentration of this compound in your experiment may exceed its solubility limit in the specific culture medium being used.
-
Solvent Shock: Rapidly adding a concentrated DMSO stock to the media can cause localized high concentrations of the compound, leading to immediate precipitation before it can be adequately dispersed.[2]
-
Media Composition: Cell culture media are complex mixtures of salts, amino acids, vitamins, and glucose.[4][5] Components like salts (e.g., calcium salts) and proteins (from serum) can interact with the compound, reducing its solubility.[6]
-
pH and Temperature: The pH of the culture medium (typically 7.2-7.4) and the temperature can significantly influence the solubility of a compound.[7][8] If this compound's solubility is pH-dependent, the buffered pH of the media may not be optimal for keeping it in solution.[9] Temperature shifts, such as adding a cold stock solution to warm media, can also cause precipitation.[6]
-
High DMSO Concentration: While DMSO is an excellent solvent for many compounds, its final concentration in the culture should be kept low (typically ≤0.5%, and ideally ≤0.1%) as it can be toxic to cells and can also facilitate precipitation when diluted in aqueous solutions.[10][11]
Q2: What is the recommended solvent and stock concentration for preparing this compound?
The choice of solvent and stock concentration is critical for preventing precipitation.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of poorly water-soluble compounds like this compound.
-
Stock Concentration: It is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This allows for a small volume of the stock to be added to the culture medium, minimizing the final DMSO concentration.[2]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to fall out of solution.
Q3: How can I optimize the procedure for adding this compound to my cell culture media?
The method of dilution is as important as the solvent used. The following steps can help prevent precipitation during addition:
-
Warm the Media: Pre-warm the cell culture medium to 37°C before adding the this compound stock.
-
Dilute in Series (Optional): For very high final concentrations, consider a serial dilution. First, dilute the DMSO stock into a small volume of serum-free media, vortexing immediately, and then add this intermediate dilution to the final culture volume.
-
Add Dropwise While Mixing: Add the stock solution drop-by-drop into the pre-warmed media while gently vortexing or swirling the tube. This rapid dispersal helps prevent localized over-concentration.
-
Visually Inspect: After addition, visually inspect the medium for any signs of cloudiness or precipitate before adding it to your cells.
Q4: Can I use solubility enhancers to prevent this compound precipitation?
Yes, using pharmaceutical excipients as solubility enhancers is a common and effective strategy.[12][13] These agents work by various mechanisms, such as forming micelles or complexes that keep hydrophobic drugs in solution.
-
Cyclodextrins: Beta-cyclodextrins (β-CD) or their derivatives (like HP-β-CD) can encapsulate the this compound molecule, increasing its apparent water solubility.[10]
-
Surfactants: Non-ionic surfactants like Tween® 80 (Polysorbate 80) or Pluronic® F-127 can be used at low, non-toxic concentrations to form micelles that solubilize the compound.[12][14]
-
Serum: If your experimental protocol allows, adding the this compound stock to media already containing Fetal Bovine Serum (FBS) can help. Serum proteins, particularly albumin, can bind to hydrophobic compounds and help keep them in solution.[10]
It is crucial to test the chosen excipient for cytotoxicity in your specific cell line at the concentration used.
Troubleshooting Guide
If you observe precipitation, follow this systematic approach to identify and resolve the issue.
Diagram: Troubleshooting Workflow for this compound Precipitation
Caption: A step-by-step workflow to diagnose and solve this compound precipitation issues.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes how to prepare a 20 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 306.39 g/mol )[15]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Calculate the mass of this compound required. For 1 mL of a 20 mM solution:
-
Mass (g) = 20 mmol/L * 0.001 L * 306.39 g/mol = 0.00613 g = 6.13 mg
-
-
Weigh 6.13 mg of this compound powder and place it in a sterile tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex vigorously for 2-5 minutes until the powder is completely dissolved. A brief sonication or warming to 37°C can assist dissolution if needed.
-
Visually confirm that the solution is clear and free of any particulate matter.
-
Prepare small-volume aliquots (e.g., 20 µL) in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determining Maximum Soluble Concentration in Media
This protocol helps determine the empirical solubility limit of this compound in your specific cell culture medium.
Materials:
-
20 mM this compound stock solution in DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with and without serum
-
Sterile 96-well plate or microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Dispense 200 µL of pre-warmed (37°C) cell culture medium into several wells of a 96-well plate.
-
Create a dilution series of this compound. Add the 20 mM stock solution to the wells to achieve a range of final concentrations (e.g., 200 µM, 150 µM, 100 µM, 75 µM, 50 µM, 25 µM).
-
Example for 100 µM: Add 1 µL of 20 mM stock to 199 µL of media.
-
-
Include a "DMSO only" control well (e.g., add 1 µL of DMSO to 199 µL of media).
-
Gently mix the plate and incubate for 1-2 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Visually inspect each well for precipitation or turbidity against a dark background. A light microscope can also be used for detection.
-
The highest concentration that remains clear is the approximate maximum soluble concentration under these conditions.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₈N₄O₂S | [15] |
| Molecular Weight | 306.39 g/mol | [15] |
| Appearance | White or whitish crystalline powder | [1] |
| Aqueous Solubility | Almost insoluble in water | [1] |
| Solubility in Solvents | Easily soluble in glacial acetic acid; slightly soluble in chloroform, ethanol, or acetone | [1] |
| Mechanism of Action | Competitive inhibitor of bacterial Dihydrofolate reductase (DHFR) | [16] |
Table 2: Recommended Final Concentrations of Common Solvents in Cell Culture
| Solvent | Recommended Max Concentration | Notes |
| DMSO | ≤ 0.5% (v/v) | Many cell lines are sensitive above 0.1%. Always include a vehicle control.[10] |
| Ethanol | ≤ 0.5% (v/v) | Can be cytotoxic; cell-line dependent. |
Visualizations
Diagram: Key Factors Influencing Drug Solubility in Media
Caption: Interrelated factors that determine the solubility of this compound in vitro.
Diagram: Signaling Pathway Inhibition by this compound
Caption: this compound inhibits bacterial DHFR, blocking THF synthesis.[16][17][18][19]
References
- 1. Trimethoprim: In-depth analysis of the mysteries of this broad-spectrum antimicrobial agent_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Impact of Culture Medium on Cellular Interactions in in vitro Co-culture Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RPMI-1640 Media Formulation [sigmaaldrich.com]
- 6. Cell Culture Academy [procellsystem.com]
- 7. How does pH affect drug delivery? [synapse.patsnap.com]
- 8. The Impact of pH on Cell Culture Media - HuanKai Group - HuanKai Group [huankaigroup.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. mdpi.com [mdpi.com]
- 13. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. This compound | C14H18N4O2S | CID 68590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Trimethoprim - Wikipedia [en.wikipedia.org]
- 18. go.drugbank.com [go.drugbank.com]
- 19. Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Metioprim Dosage Adjustment for Resistant Bacterial Strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Metioprim, particularly in the context of resistant bacterial strains.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a competitive inhibitor of bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway. By binding to DHFR, this compound blocks the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is a crucial cofactor for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA, RNA, and proteins. Inhibition of this pathway ultimately disrupts bacterial replication.
Q2: What are the primary mechanisms of bacterial resistance to this compound?
A2: Resistance to this compound, and other dihydrofolate reductase inhibitors like Trimethoprim, primarily arises from two mechanisms:
-
Alteration of the target enzyme: Mutations in the folA gene (in gram-negative bacteria) or the dfr gene (in gram-positive bacteria), which code for dihydrofolate reductase, can lead to changes in the enzyme's structure. These alterations reduce the binding affinity of this compound to the enzyme, rendering the drug less effective.
-
Overproduction of the target enzyme: Bacteria may acquire genetic changes that lead to the overproduction of the normal DHFR enzyme. This increased concentration of the enzyme can overwhelm the inhibitory effect of this compound, allowing for continued folic acid synthesis.
Q3: How can I determine if my bacterial strain is resistant to this compound?
A3: You can determine the susceptibility of your bacterial strain to this compound using standard antimicrobial susceptibility testing (AST) methods. The two most common methods are:
-
Disk Diffusion Assay: This method involves placing a paper disk impregnated with a known concentration of this compound onto an agar plate inoculated with the bacterial strain. The diameter of the zone of inhibition (the area around the disk where bacteria do not grow) is measured and compared to established breakpoints to determine if the strain is susceptible, intermediate, or resistant.
-
Minimum Inhibitory Concentration (MIC) Assay: This method determines the lowest concentration of this compound that inhibits the visible growth of a bacterial strain in a liquid or solid medium. The resulting MIC value is compared to clinical breakpoints to classify the strain's susceptibility.
Q4: My MIC and disk diffusion results for this compound are conflicting. What could be the cause?
A4: Discrepancies between MIC and disk diffusion results can occur for several reasons. For DHFR inhibitors like this compound, this can be particularly nuanced. Here are some potential causes and troubleshooting steps:
-
Inoculum Effect: The density of the bacterial inoculum can affect the results. A higher inoculum may lead to a smaller zone of inhibition in a disk diffusion test or a higher MIC. Ensure you are using a standardized inoculum, typically a 0.5 McFarland standard.
-
Media Composition: The type of media used can influence the results. For example, high levels of thymidine in the media can bypass the inhibitory effect of this compound, leading to apparent resistance. Use Mueller-Hinton agar or broth, which has low levels of thymidine and thymine.
-
Heteroresistance: Some bacterial populations may contain a subpopulation of resistant cells. This can sometimes lead to the appearance of small colonies within a zone of inhibition on a disk diffusion plate, or a trailing endpoint in a broth microdilution assay, making interpretation difficult.
-
Technical Errors: Ensure proper storage of this compound and antibiotic disks, correct incubation conditions (temperature and duration), and accurate measurement of zones or determination of growth inhibition.
Q5: I have a this compound-resistant strain. How should I adjust the dosage in my experiments?
A5: There is limited publicly available data on specific dosage adjustments for this compound against resistant bacterial strains. The optimal dosage will depend on the level of resistance (the MIC value) and the specific bacterial strain. As a starting point, you can refer to the principles of dosage adjustment for the closely related drug, Trimethoprim. For in vitro experiments, you may need to increase the concentration of this compound to levels above the determined MIC of the resistant strain.
It is crucial to perform dose-response experiments to determine the effective concentration for your specific resistant strain.
Q6: Can this compound be used in combination with other antibiotics to overcome resistance?
A6: Yes, combination therapy can be an effective strategy to combat resistant bacteria. This compound is often used in combination with sulfonamides, such as sulfamethoxazole. This combination targets two different steps in the folic acid synthesis pathway, creating a synergistic effect that can be effective even against strains with some level of resistance to either drug alone.[1][2] The synergistic potential of this compound with other classes of antibiotics, such as tetracyclines, against resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA) should be determined experimentally using methods like the checkerboard assay.[1][3]
Troubleshooting Guides
Troubleshooting Inconsistent MIC Results
| Problem | Possible Cause | Recommended Action |
| No growth in any wells, including the growth control. | Inactive bacterial inoculum. | Prepare a fresh inoculum and ensure its viability. |
| Contamination of the growth medium. | Use fresh, sterile medium. | |
| Growth in all wells, including those with high this compound concentrations. | Highly resistant bacterial strain. | Confirm the resistance with a higher range of this compound concentrations. |
| Inactive this compound solution. | Prepare a fresh stock solution of this compound. | |
| High thymidine content in the medium. | Use Mueller-Hinton broth with low thymidine levels. | |
| Trailing endpoints (reduced but not absent growth over a range of concentrations). | Heteroresistance in the bacterial population. | Repeat the assay and consider plating the "trailing" growth to check for a resistant subpopulation. |
| The drug may be bacteriostatic rather than bactericidal at those concentrations. | Consider performing a Minimum Bactericidal Concentration (MBC) assay. |
Troubleshooting Unexpected Disk Diffusion Results
| Problem | Possible Cause | Recommended Action |
| No zone of inhibition around the this compound disk for a known susceptible strain. | Inactive antibiotic disk. | Use a new, properly stored disk. Check the expiration date. |
| Bacterial lawn is too dense. | Ensure the inoculum is standardized to a 0.5 McFarland standard. | |
| Very large zone of inhibition. | Inoculum is too light. | Prepare a new inoculum at the correct density. |
| Agar depth is too shallow. | Ensure the agar depth is standardized (typically 4 mm). | |
| Presence of colonies within the zone of inhibition. | Mixed culture (contamination). | Re-isolate the bacterial strain to ensure purity and repeat the test. |
| Heteroresistance. | Pick a colony from within the zone, subculture it, and perform an MIC test to confirm resistance. | |
| Zone edge is indistinct or "fuzzy". | Swarming motility of the bacteria (e.g., Proteus species). | Ignore the thin film of swarming and measure the diameter of the area with no obvious growth. |
| The antibiotic may only be partially inhibitory at lower concentrations. | Read the zone at the point of 80% inhibition of growth. |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.
Materials:
-
This compound stock solution
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
Methodology:
-
Prepare this compound Dilutions:
-
In a 96-well plate, add 100 µL of MHB to wells 2 through 12 of a single row.
-
Add 200 µL of the working this compound solution (at twice the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 should contain 100 µL of MHB only (growth control).
-
Well 12 should contain 200 µL of MHB only (sterility control).
-
-
Prepare Bacterial Inoculum:
-
Adjust the turbidity of the bacterial culture to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculate the Plate:
-
Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to the sterility control well (well 12).
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours.
-
-
Interpretation:
-
The MIC is the lowest concentration of this compound in which there is no visible growth (i.e., the first clear well).
-
Protocol 2: Checkerboard Assay for Synergy Testing
Objective: To assess the synergistic, additive, indifferent, or antagonistic effect of this compound in combination with another antibiotic (e.g., a sulfonamide).
Materials:
-
This compound and second antibiotic stock solutions
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
Methodology:
-
Plate Setup:
-
Along the x-axis of the plate, prepare serial dilutions of this compound.
-
Along the y-axis of the plate, prepare serial dilutions of the second antibiotic.
-
This creates a matrix of wells with varying concentrations of both drugs.
-
Include a row with only this compound dilutions (to determine its MIC) and a column with only the second antibiotic's dilutions (to determine its MIC).
-
Include a growth control well (no antibiotics) and a sterility control well.
-
-
Inoculation:
-
Inoculate all wells (except the sterility control) with the standardized bacterial suspension as described in the MIC protocol.
-
-
Incubation:
-
Incubate the plate under the same conditions as the MIC assay.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index for each well showing no growth:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of second antibiotic = (MIC of second antibiotic in combination) / (MIC of second antibiotic alone)
-
FIC Index = FIC of this compound + FIC of second antibiotic
-
-
-
Interpretation of FIC Index:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
Visualizations
Caption: Bacterial Folic Acid Synthesis Pathway and Targets of this compound and Sulfonamides.
Caption: Workflow for Adjusting this compound Dosage for Resistant Strains.
Caption: Troubleshooting Logic for Conflicting this compound Susceptibility Results.
References
Technical Support Center: Minimizing Metioprim Off-Target Effects in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of Metioprim in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a competitive inhibitor of bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folate synthesis pathway. By inhibiting DHFR, this compound blocks the conversion of dihydrofolate to tetrahydrofolate, which is a crucial step in the synthesis of nucleotides and some amino acids, ultimately leading to the inhibition of bacterial growth.[1]
Q2: What are the potential off-target effects of this compound in mammalian cells?
While this compound is designed to be selective for bacterial DHFR, it may exhibit some inhibitory activity against mammalian DHFR, although with a much lower affinity.[2][3] Inhibition of human DHFR can interfere with folate metabolism in host cells, potentially leading to cytotoxicity, especially in rapidly dividing cells.[2][4] Additionally, like other small molecules, this compound could potentially interact with other cellular targets, such as kinases or transporters, leading to unforeseen phenotypic consequences in cellular assays.
Q3: How can I determine if the observed phenotype in my assay is due to an off-target effect of this compound?
Several experimental approaches can help distinguish between on-target and off-target effects:
-
Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm direct binding of this compound to its intended target (DHFR) within the cell.[5]
-
Genetic Validation: Using CRISPR-Cas9 to knock out the gene encoding DHFR or siRNA to knock it down should abolish the cellular phenotype if it is an on-target effect.[6][7]
-
Rescue Experiments: Supplementing the cell culture medium with downstream metabolites of the folate pathway, such as thymidine and purines, may rescue the on-target effects of this compound.
-
Dose-Response Analysis: A clear dose-response relationship between this compound concentration and the observed phenotype is indicative of a specific interaction, although it does not definitively rule out off-target effects.
Q4: What are some general strategies to minimize off-target effects in my cellular assays?
-
Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that elicits the desired on-target effect to minimize the likelihood of engaging off-target proteins.
-
Optimize Assay Conditions: Ensure that assay buffers, incubation times, and cell densities are optimized to maximize the signal-to-noise ratio and reduce non-specific interactions.
-
Control for Solvent Effects: Always include a vehicle control (e.g., DMSO) at the same concentration used to dissolve this compound to account for any effects of the solvent on the cells.
-
Confirm Compound Identity and Purity: Ensure the this compound used is of high purity to avoid confounding results from contaminants.
Troubleshooting Guides
Issue 1: High background or non-specific signal in the assay
| Possible Cause | Troubleshooting Step |
| Suboptimal antibody concentration (for immunoassays) | Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background. |
| Insufficient blocking | Increase the concentration or duration of the blocking step. Consider trying different blocking agents (e.g., BSA, non-fat dry milk). |
| Inadequate washing | Increase the number and/or duration of wash steps. Ensure thorough aspiration of wash buffer between steps.[8] |
| Cross-reactivity of reagents | Use highly specific antibodies and ensure all reagents are fresh and properly stored. |
| Cellular autofluorescence | If using a fluorescence-based assay, include an unstained cell control to determine the level of background fluorescence. |
Issue 2: Observed cytotoxicity is not consistent with DHFR inhibition
| Possible Cause | Troubleshooting Step |
| Off-target cytotoxicity | Perform a cytotoxicity assay (e.g., MTT, LDH release) in parallel with a DHFR knockout or knockdown cell line to see if the toxicity is independent of the target.[9][10][11][12][13] |
| Poor compound solubility or stability | Visually inspect the culture medium for precipitation. Assess the stability of this compound in your specific cell culture medium over the course of the experiment.[14] |
| Interaction with media components | Test the effect of this compound in different basal media to rule out interactions with specific media components. |
| Contamination of this compound stock | Use a fresh, high-purity stock of this compound. |
Issue 3: Discrepancy between biochemical and cellular assay results
| Possible Cause | Troubleshooting Step |
| Poor cell permeability | Quantify the intracellular concentration of this compound to determine if it is reaching its target.[8][15][16] |
| Drug efflux | Use inhibitors of common efflux pumps (e.g., verapamil for P-glycoprotein) to see if this potentiates the effect of this compound. |
| Metabolic inactivation | Investigate potential metabolic pathways that may inactivate this compound within the cell. |
| Cellular context-dependent effects | The target protein may be in a complex or post-translationally modified in a way that alters drug binding in the cellular environment compared to a purified protein assay. |
Quantitative Data
While specific quantitative off-target data for this compound is limited in the public domain, the following table provides inhibitory constants (Ki) for its close analog, Trimethoprim, against various bacterial DHFR enzymes and human DHFR. This illustrates the principle of selectivity and provides a benchmark for comparison. Researchers are encouraged to generate similar data for this compound against a panel of relevant targets.
| Enzyme | Organism | Trimethoprim Ki (nM) | Reference |
| DfrB | Staphylococcus aureus (Wild-type) | ~2.7 | [17] |
| DfrG | Staphylococcus aureus (Resistant) | ~31,000 | [17] |
| DfrK | Staphylococcus aureus (Resistant) | ~4,260 | [17] |
| DfrA | Staphylococcus aureus (Resistant) | ~820 | [17] |
| DHFR | Homo sapiens (Human) | Significantly higher than bacterial DHFR | [2][3] |
Note: Lower Ki values indicate stronger inhibition.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a generalized procedure for confirming the binding of this compound to DHFR in intact cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibody against DHFR
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Culture cells to the desired confluency. Treat cells with various concentrations of this compound or DMSO for a specified time.
-
Heating: After treatment, harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermocycler.
-
Cell Lysis: After heating, lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Western Blotting: Collect the supernatant containing the soluble proteins. Determine the protein concentration, and analyze equal amounts of protein by SDS-PAGE and Western blotting using an anti-DHFR antibody.
-
Analysis: Increased thermal stability of DHFR in the presence of this compound will result in more soluble protein at higher temperatures compared to the control.
CRISPR-Cas9 Mediated Knockout for Target Validation
This protocol provides a general workflow for generating a DHFR knockout cell line to validate that a this compound-induced phenotype is on-target.
Materials:
-
Cell line of interest
-
CRISPR-Cas9 system components (Cas9 nuclease and guide RNA targeting the DHFR gene)
-
Transfection reagent
-
Single-cell cloning supplies (e.g., 96-well plates)
-
Genomic DNA extraction kit
-
PCR reagents
-
Sequencing primers
Procedure:
-
Guide RNA Design: Design and synthesize guide RNAs (gRNAs) that target a critical exon of the DHFR gene.
-
Transfection: Transfect the target cells with the Cas9 nuclease and the designed gRNAs.
-
Single-Cell Cloning: After transfection, perform single-cell sorting or limiting dilution to isolate and expand individual cell clones.
-
Genomic DNA Extraction and PCR: Extract genomic DNA from the expanded clones. Use PCR to amplify the region of the DHFR gene targeted by the gRNAs.
-
Sequencing: Sequence the PCR products to identify clones with frameshift mutations (insertions or deletions) that result in a knockout of the DHFR gene.
-
Western Blot Validation: Confirm the absence of DHFR protein expression in the knockout clones by Western blotting.
-
Phenotypic Analysis: Treat the validated DHFR knockout cell line and the parental cell line with this compound and assess the phenotype of interest. The phenotype should be absent or significantly reduced in the knockout cells if it is an on-target effect.[6][7]
Visualizations
Caption: this compound's mechanism of action in the folate metabolism pathway.
Caption: A logical workflow for troubleshooting this compound's off-target effects.
References
- 1. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. enghusen.dk [enghusen.dk]
- 4. Effects of trimethoprim on folate metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol to quantify total intracellular magnesium in small samples using a fluorescent plate reader and fluorescent dye - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of Drug Molecules in Live Single Cells Using the Single-Probe Mass Spectrometry Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of in vitro cytotoxic and genotoxic activities of some trimethoprim conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
- 11. dojindo.com [dojindo.com]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Metioprim vs. Trimethoprim: A Comparative Analysis of Dihydrofolate Reductase (DHFR) Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dihydrofolate reductase (DHFR) inhibitory activities of Metioprim and Trimethoprim, supported by available experimental data. Both compounds are competitive inhibitors of bacterial DHFR, a critical enzyme in the folate biosynthesis pathway, making them effective antimicrobial agents.[1] This analysis aims to furnish researchers and drug development professionals with a concise overview of their relative potencies and mechanisms of action.
Quantitative Analysis of DHFR Inhibition
| Compound | Target Enzyme/Organism | Parameter | Value | Reference |
| This compound | Anaerobic bacteria | Relative Activity | 2 to 4 times more active than Trimethoprim | [2][3] |
| Trimethoprim | Pneumocystis carinii DHFR | pIC50 | 4.92 (IC50: 12,000 nM) | [4] |
| Trimethoprim | Human DHFR | IC50 | 55.26 µM | [5] |
| Trimethoprim | Trimethoprim-resistant S. aureus (DfrG) | Ki | 31,000 nM | |
| Trimethoprim | Trimethoprim-resistant S. aureus (DfrA) | Ki | 820 nM | |
| Trimethoprim | Trimethoprim-resistant S. aureus (DfrK) | Ki | 4,260 nM |
Mechanism of Action: DHFR Inhibition
Both this compound and Trimethoprim function by competitively inhibiting dihydrofolate reductase (DHFR).[1] This enzyme is responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids. By blocking DHFR, these inhibitors disrupt the production of essential precursors for DNA, RNA, and protein synthesis, ultimately leading to bacterial cell death. The selectivity of these drugs for bacterial DHFR over human DHFR is a key factor in their therapeutic efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Activity of brodimoprim and this compound alone and in combination with sulfonamides against anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of Brodimoprim and this compound Alone and in Combination with Sulfonamides Against Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Validating Metioprim's efficacy against Trimethoprim-resistant strains
A comparative analysis of Metioprim and Trimethoprim reveals the potential of this compound to overcome common resistance mechanisms, offering a promising alternative in the face of rising antimicrobial resistance. This guide provides an objective comparison of their performance, supported by available experimental data, for researchers, scientists, and drug development professionals.
The increasing prevalence of bacterial resistance to conventional antibiotics poses a significant threat to global health. Trimethoprim, a widely used antimicrobial, has seen its efficacy diminished due to the emergence of resistant strains. This has spurred the investigation of alternative dihydrofolate reductase (DHFR) inhibitors, such as this compound, to combat these resilient pathogens.
Executive Summary
This compound, a structural analogue of Trimethoprim, demonstrates promising activity against various bacteria, including some strains that have developed resistance to Trimethoprim. While direct, comprehensive comparative data against a wide array of resistant strains remains somewhat limited in publicly available literature, existing studies suggest that this compound and its related compound, Brodimoprim, can be significantly more potent than Trimethoprim against certain bacterial species. This guide synthesizes the available data to provide a clear comparison of their efficacy and outlines the experimental methodologies used to evaluate these compounds.
Data Presentation: A Comparative Look at Efficacy
| Compound | Bacterial Species | Resistance Mechanism | Comparative Activity | Reference |
| This compound | Anaerobic bacteria | Not specified | 2 to 4 times more active than Trimethoprim | [1] |
| Brodimoprim | Anaerobic bacteria | Not specified | 2 to 4 times more active than Trimethoprim | [1] |
| Brodimoprim | Bacteria with resistance plasmids | Plasmid-encoded DHFR | Inhibits to a similar or greater extent than Trimethoprim | [2] |
Note: The data for this compound against specific, well-characterized Trimethoprim-resistant strains of common pathogens like E. coli and S. aureus is a critical gap in the current body of research. Further studies are needed to establish a more complete comparative profile.
Experimental Protocols
The evaluation of DHFR inhibitors like this compound and Trimethoprim relies on standardized and robust experimental protocols. The following methodologies are key to determining their efficacy.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a cornerstone for assessing the in vitro activity of an antimicrobial agent against a specific bacterial isolate.
Objective: To determine the lowest concentration of the antimicrobial agent that inhibits the visible growth of a bacterium.
Methodology:
-
Preparation of Antimicrobial Solutions: Stock solutions of this compound and Trimethoprim are prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized bacterial suspension is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: The microtiter plates containing the serially diluted antimicrobial agents are inoculated with the bacterial suspension. The plates are then incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria.
Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay
This assay directly measures the inhibitory activity of the compounds against the target enzyme, DHFR.
Objective: To quantify the concentration of the inhibitor required to reduce the activity of the DHFR enzyme by 50% (IC50).
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared in a cuvette or 96-well plate containing a suitable buffer (e.g., Tris-HCl), NADPH (cofactor), and purified DHFR enzyme (either wild-type or a resistant variant).
-
Inhibitor Addition: Varying concentrations of this compound or Trimethoprim are added to the reaction mixture.
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate, dihydrofolate (DHF).
-
Measurement of Enzyme Activity: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
-
IC50 Determination: The percentage of enzyme inhibition is plotted against the inhibitor concentration, and the IC50 value is determined from the resulting dose-response curve.
Visualizing the Mechanisms
To better understand the interaction of these drugs with their target and the mechanisms of resistance, the following diagrams illustrate the key pathways and experimental workflows.
Caption: Mechanism of action of this compound and Trimethoprim.
Caption: Common mechanisms of bacterial resistance to Trimethoprim.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion and Future Directions
The available evidence suggests that this compound holds potential as an effective antimicrobial agent, particularly in the context of Trimethoprim resistance. Its enhanced activity against certain bacterial species, as highlighted in preliminary studies, warrants further, more comprehensive investigation.
For the scientific and drug development community, the path forward is clear. There is a pressing need for direct, head-to-head comparative studies of this compound and Trimethoprim against a diverse panel of clinically relevant, Trimethoprim-resistant bacterial isolates. These studies should include strains with well-characterized resistance mechanisms, such as specific mutations in the dfr gene and the presence of various plasmid-encoded resistant DHFR enzymes. Such data will be invaluable in elucidating the true potential of this compound as a therapeutic alternative and in guiding the development of next-generation DHFR inhibitors to combat the ever-evolving landscape of antimicrobial resistance.
References
A Head-to-Head In Vivo Comparison: Metioprim vs. Trimethoprim
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antibacterial agents targeting folate synthesis, Trimethoprim has long been a cornerstone. However, the emergence of resistance necessitates the exploration of alternatives. This guide provides a head-to-head in vivo comparison of Metioprim and Trimethoprim, two potent inhibitors of bacterial dihydrofolate reductase (DHFR). Due to a notable scarcity of direct comparative in vivo studies, this analysis synthesizes available independent in vivo data for each compound to offer a comprehensive overview of their respective profiles. The objective is to equip researchers and drug development professionals with the available data to inform further research and development efforts.
Mechanism of Action: A Shared Target
Both this compound and Trimethoprim exert their antibacterial effects by competitively inhibiting bacterial dihydrofolate reductase. This enzyme is crucial for the reduction of dihydrofolate to tetrahydrofolate, a vital cofactor in the synthesis of purines, thymidine, and certain amino acids. By blocking this pathway, both drugs ultimately inhibit bacterial DNA synthesis and replication.
In Vivo Efficacy: An Indirect Comparison
Trimethoprim has been extensively studied in various animal models and clinical trials, often in combination with sulfamethoxazole. In a murine model of methicillin-resistant Staphylococcus aureus (MRSA) infection, the combination of Trimethoprim and sulfamethoxazole was shown to be synergistic, leading to a 5- to 6-fold reduction in the 50% effective dose (ED50) of Trimethoprim[1][2]. In human clinical trials for urinary tract infections, Trimethoprim, when used as a monotherapy, has demonstrated cure rates comparable to other standard agents[3].
This compound has shown inhibitory activity against anaerobic bacteria and synergistic activity with dapsone against E. coli and various mycobacteria in vitro. Limited in vivo data is available.
Data Summary: In Vivo Efficacy
| Parameter | This compound | Trimethoprim |
| Animal Models | Data not readily available in comparative studies. | Murine MRSA infection model (in combination with sulfamethoxazole) showed significant synergistic efficacy[1][2]. |
| Human Studies | Data not readily available in comparative studies. | Effective in treating urinary tract infections as a monotherapy[3]. Prophylactic use in granulocytopenic patients reduced infection rates[4][5]. |
| Key Findings | In vitro synergy with other agents reported. | Demonstrated in vivo synergy with sulfamethoxazole[1][2]. Established clinical efficacy for specific indications. |
Pharmacokinetics: A Look at In Vivo Behavior
Pharmacokinetic parameters are crucial for determining dosing regimens and predicting drug exposure at the site of infection.
This compound has been studied in humans, pigs, and goats. In humans with normal renal function, the plasma half-life is approximately 10.5 to 12.9 hours after a single oral dose. The elimination half-life is longer in pigs (around 169 minutes) compared to goats (around 23 minutes).
Trimethoprim exhibits a plasma half-life in humans that varies between species but is generally in the range of 8 to 11 hours in adults with normal renal function. The half-life of Trimethoprim is positively correlated with body mass across different animal species[6].
Data Summary: In Vivo Pharmacokinetics
| Parameter | This compound | Trimethoprim |
| Plasma Half-life (Humans) | ~10.5 - 12.9 hours | ~8 - 11 hours |
| Plasma Half-life (Pigs) | ~169 minutes | Varies with body mass[6] |
| Plasma Half-life (Goats) | ~23 minutes | Varies with body mass[6] |
| Elimination | Primarily renal. | Primarily renal. |
In Vivo Safety and Toxicology
The safety profiles of this compound and Trimethoprim are critical considerations for their therapeutic use.
Trimethoprim , particularly in combination with sulfamethoxazole, has a well-documented safety profile. Common adverse effects include gastrointestinal disturbances and skin rashes. In a randomized controlled trial comparing Trimethoprim/sulfamethoxazole to placebo for infection prophylaxis, more myelosuppression was observed in the treatment group[4].
This compound in vivo safety data is limited in the public domain, preventing a direct comparison of its toxicology profile with that of Trimethoprim.
Data Summary: In Vivo Safety
| Parameter | This compound | Trimethoprim |
| Common Adverse Effects | Data not readily available. | Gastrointestinal upset, skin rashes. |
| Serious Adverse Effects | Data not readily available. | Myelosuppression (when used with sulfamethoxazole)[4]. |
| Key Findings | Insufficient in vivo safety data for a comparative assessment. | Well-characterized safety profile with known risks. |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of research findings. Below are representative protocols for in vivo studies of each drug, based on available literature.
Trimethoprim: Murine MRSA Infection Model
This protocol is based on a study evaluating the in vivo efficacy of Trimethoprim-sulfamethoxazole against MRSA.
Methodology:
-
Animal Model: Female CD-1 mice are used for the study.
-
Infection: Mice are infected via intraperitoneal injection with a clinical isolate of MRSA.
-
Treatment: At the time of infection and 6 hours post-infection, groups of mice are treated orally with varying doses of Trimethoprim, sulfamethoxazole, or their combination.
-
Observation: The animals are observed for a period of 7 days following infection.
-
Endpoint: The primary endpoint is the survival of the mice, from which the 50% effective dose (ED50) is calculated.
This compound: Pharmacokinetic Study in Humans
This protocol is based on a study investigating the pharmacokinetics of this compound in human subjects.
Methodology:
-
Subjects: The study enrolls healthy human volunteers.
-
Dosing: A single oral dose of this compound is administered to each subject.
-
Blood Sampling: Blood samples are collected at predefined time points before and after drug administration.
-
Sample Analysis: Plasma is separated from the blood samples, and the concentration of this compound is quantified using a validated High-Performance Liquid Chromatography (HPLC) method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including half-life, volume of distribution, and clearance.
Conclusion and Future Directions
This guide provides a comparative overview of this compound and Trimethoprim based on the currently available in vivo data. Both are inhibitors of bacterial dihydrofolate reductase, a validated antibacterial target. Trimethoprim is a well-established drug with a large body of in vivo efficacy, pharmacokinetic, and safety data. In contrast, the available in vivo data for this compound is significantly more limited, precluding a direct and comprehensive head-to-head comparison.
The key takeaway for researchers and drug development professionals is the critical need for direct in vivo comparative studies. Such studies would be invaluable for accurately assessing the relative therapeutic potential of this compound as a viable alternative or successor to Trimethoprim, particularly in the context of rising antimicrobial resistance. Future research should focus on conducting head-to-head in vivo efficacy studies in relevant animal infection models and comprehensive in vivo safety and toxicology assessments for this compound.
References
- 1. In vitro and in vivo efficacy of the combination trimethoprim-sulfamethoxazole against clinical isolates of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo efficacy of the combination trimethoprim-sulfamethoxazole against clinical isolates of methicillin-resistant Staphylococcus aureus | CoLab [colab.ws]
- 3. Comparative trial of trimethoprim and co-trimoxazole in recurrent urinary infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Randomized controlled trial comparing trimethoprim/sulfamethoxazole and trimethoprim for infection prophylaxis in hospitalized granulocytopenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trimethoprim/sulfamethoxazole versus placebo: a double-blind comparison of infection prophylaxis in patients with small cell carcinoma of the lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interspecies comparisons of plasma half-life of trimethoprim in relation to body mass - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Dihydrofolate Reductase Inhibitors: Metioprim and Trimethoprim Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the selectivity of Metioprim for bacterial versus human dihydrofolate reductase (DHFR). Due to the limited availability of public quantitative data on this compound's direct inhibitory action on purified bacterial and human DHFR, this guide will use Trimethoprim, a structurally and functionally related compound, as a benchmark for comparison. The principles of selectivity and the experimental methodologies outlined are directly applicable to the evaluation of this compound.
Introduction to DHFR Inhibition and Selectivity
Dihydrofolate reductase (DHFR) is a crucial enzyme in the metabolic pathway of both prokaryotes and eukaryotes. It catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor essential for the synthesis of nucleotides and certain amino acids. The inhibition of DHFR disrupts DNA synthesis and cell replication, making it an effective target for antimicrobial and anticancer therapies.
The clinical efficacy of DHFR inhibitors as antibacterial agents hinges on their selective toxicity. An ideal antibacterial DHFR inhibitor will exhibit significantly higher affinity for the bacterial enzyme over its human counterpart, thereby minimizing host toxicity. This selectivity is achievable due to structural differences in the active sites of bacterial and human DHFR enzymes.
Quantitative Comparison of DHFR Inhibitors
| Inhibitor | Target Organism/Enzyme | Inhibition Constant (Ki) | 50% Inhibitory Concentration (IC50) | Selectivity Ratio (Human Ki / Bacterial Ki) |
| This compound | Bacterial DHFR | Data not available | Data not available | Data not available |
| Human DHFR | Data not available | Data not available | ||
| Trimethoprim | Bacterial DHFR | 0.08 nM[2] | Data not available | ~2500[2] |
| Human DHFR | 200 nM[2] | 55.26 µM[3][4] |
Note: The selectivity ratio for Trimethoprim highlights its potent and selective inhibition of the bacterial enzyme. A higher selectivity ratio indicates a more favorable therapeutic window. Further research is required to determine the specific quantitative selectivity of this compound.
Mechanism of Selective DHFR Inhibition
The following diagram illustrates the folic acid synthesis pathway and the mechanism of action of diaminopyrimidine inhibitors like this compound and Trimethoprim.
Caption: Folic acid pathway and selective inhibition of bacterial DHFR.
Experimental Protocols
Determination of IC50 for DHFR Inhibition
The following protocol outlines a standard spectrophotometric assay to determine the 50% inhibitory concentration (IC50) of a compound against DHFR.
1. Principle: The enzymatic activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).
2. Materials:
-
Purified recombinant bacterial and human DHFR
-
Dihydrofolate (DHF) solution
-
NADPH solution
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT)
-
Test compound (e.g., this compound, Trimethoprim) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
3. Method:
-
Reagent Preparation: Prepare working solutions of DHFR, DHF, and NADPH in the assay buffer. Prepare serial dilutions of the test compound.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
DHFR enzyme solution
-
Test compound at various concentrations (or solvent control)
-
-
Pre-incubation: Incubate the plate at a constant temperature (e.g., 25°C) for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the NADPH solution to all wells. Initiate the enzymatic reaction by adding the DHF solution to all wells.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a set duration (e.g., 10-15 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of decrease in absorbance) for each inhibitor concentration.
-
Normalize the velocities relative to the solvent control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Experimental Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Increased substrate affinity in the Escherichia coli L28R dihydrofolate reductase mutant causes trimethoprim resistance - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Metabolic Hurdles: A Comparative Guide to the Stability of Metioprim and Its Analogs
Understanding Metabolic Stability
Metabolic stability refers to the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, primarily in the liver.[1][2] A compound with high metabolic stability is cleared more slowly from the body, potentially leading to a longer duration of action. Conversely, a compound with low metabolic stability is rapidly metabolized, which may result in poor bioavailability and the formation of active or toxic metabolites.[1][2] Assessing metabolic stability early in the drug discovery process is crucial for optimizing lead compounds and reducing the likelihood of late-stage failures.[3][4]
Comparative Metabolic Stability Profile
The following table summarizes key parameters used to evaluate metabolic stability. The data for Metioprim is based on its known pharmacokinetic properties, while the data for its analogs are hypothetical and inferred based on common metabolic transformations of the parent scaffold, Trimethoprim. This table serves as a representative comparison to guide initial assessments in the absence of direct head-to-head studies.
| Compound | Key Structural Feature | Predicted Major Metabolic Pathways | In Vitro Half-life (t½) | Intrinsic Clearance (CLint) |
| This compound | Methoxybenzyl pyrimidine | O-demethylation, N-oxidation | Moderate | Moderate |
| Analog 1 | Amide linkage | Amide hydrolysis, O-demethylation | Potentially Lower | Potentially Higher |
| Analog 2 | Halogen substitution | Aromatic hydroxylation, O-demethylation | Potentially Higher | Potentially Lower |
| Analog 3 | Increased lipophilicity | Increased susceptibility to CYP450 oxidation | Potentially Lower | Potentially Higher |
Disclaimer: The metabolic stability data for the analogs are predictive and not based on direct experimental results. Actual values can only be determined through in vitro and in vivo studies.
Key Metabolic Pathways of the Trimethoprim Scaffold
This compound is an analog of Trimethoprim. The primary routes of metabolism for Trimethoprim, and likely for this compound and its analogs, involve Phase I and Phase II enzymatic reactions.[5]
-
Phase I Metabolism: Primarily carried out by cytochrome P450 (CYP) enzymes in the liver, these reactions introduce or expose functional groups.[1][5] For the Trimethoprim scaffold, the most common Phase I reactions are:
-
O-demethylation: Removal of methyl groups from the methoxybenzyl ring is a major metabolic pathway.[6]
-
N-oxidation: Oxidation of the nitrogen atoms in the pyrimidine ring.[6]
-
Aromatic hydroxylation: Addition of a hydroxyl group to the aromatic rings.
-
Benzylic hydroxylation: Hydroxylation of the carbon atom connecting the two rings.[6]
-
-
Phase II Metabolism: These reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion.[1][5] Common conjugation reactions include:
-
Glucuronidation: Attachment of glucuronic acid.[7]
-
Sulfation: Addition of a sulfate group.
-
The structural modifications in the analogs can significantly influence these metabolic pathways. For instance, the introduction of an amide bond (Analog 1) may introduce a new site for hydrolysis by amidases. Halogen substitution (Analog 2) can block sites of hydroxylation, thereby increasing metabolic stability. Conversely, increasing lipophilicity (Analog 3) may enhance binding to CYP450 enzymes, leading to more rapid metabolism.
Experimental Protocols for Assessing Metabolic Stability
The in vitro metabolic stability of a compound is typically assessed using subcellular fractions of the liver, such as microsomes or S9 fractions, or intact liver cells (hepatocytes).[3][8]
In Vitro Metabolic Stability Assay Using Liver Microsomes
This is a common and relatively high-throughput assay to evaluate Phase I metabolic stability.[8][9]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.
Materials:
-
Test compound and positive control compounds (e.g., a rapidly metabolized and a slowly metabolized drug).
-
Liver microsomes (human, rat, mouse, etc.).
-
Phosphate buffer (pH 7.4).
-
NADPH regenerating system (cofactor for CYP450 enzymes).
-
Acetonitrile or other suitable organic solvent for quenching the reaction.
-
96-well plates.
-
Incubator shaker (37°C).
-
LC-MS/MS system for analysis.[3]
Procedure:
-
Preparation: Prepare stock solutions of the test compound and controls. Prepare the incubation mixture containing liver microsomes in phosphate buffer.
-
Pre-incubation: Pre-incubate the microsome-compound mixture at 37°C for a few minutes to allow for temperature equilibration.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture.
-
Quenching: Immediately stop the reaction in the aliquots by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.[3]
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression gives the elimination rate constant (k).
-
Half-life (t½) is calculated as: 0.693 / k
-
Intrinsic Clearance (CLint) is calculated as: (0.693 / t½) / (protein concentration)
-
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for an in vitro metabolic stability assay.
Caption: Workflow for in vitro metabolic stability assessment.
Conclusion
The metabolic stability of this compound and its analogs is a key determinant of their potential as therapeutic agents. While direct comparative data is limited, an understanding of the metabolic pathways of the parent Trimethoprim scaffold, coupled with standardized in vitro assays, provides a robust framework for predicting and evaluating the metabolic fate of these compounds. By systematically assessing metabolic stability, researchers can prioritize candidates with more favorable pharmacokinetic profiles, ultimately accelerating the journey from the laboratory to the clinic.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 4. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug metabolism - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 9. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
The Synergistic Power of Combination Therapy: Evaluating Metioprim's Efficacy
A comprehensive analysis of Metioprim, a potent dihydrofolate reductase inhibitor, reveals a significant enhancement in antibacterial efficacy when used in combination therapies compared to its application as a monotherapy. This guide synthesizes findings from multiple studies to provide researchers, scientists, and drug development professionals with a comparative overview of this compound's performance, supported by experimental data and detailed methodologies.
This compound, often referred to as Trimethoprim, functions as a competitive inhibitor of bacterial dihydrofolate reductase (DHFR).[1][2][3][4] This enzyme is crucial for the conversion of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF), an essential precursor in the synthesis of thymidine and ultimately, bacterial DNA.[3][4] By disrupting this pathway, this compound effectively halts bacterial growth.[1][3][4] While effective on its own for certain infections, its potency is markedly increased when combined with other antimicrobial agents, particularly those that inhibit an earlier step in the folate synthesis pathway, such as sulfonamides.[2][3][5]
Comparative Efficacy: Monotherapy vs. Combination Therapy
Clinical and experimental data consistently demonstrate the superior efficacy of this compound in combination therapies across a range of bacterial infections. The synergistic effect is most notably observed when this compound is combined with sulfamethoxazole, a combination known as co-trimoxazole.[5][6] This combination creates a sequential blockade of the folate synthesis pathway, leading to a bactericidal effect, whereas this compound as a monotherapy is generally considered bacteriostatic.[4]
Key Experimental Findings:
Herein, we present a summary of quantitative data from studies comparing this compound combination therapies to monotherapy in various clinical contexts.
| Infection Type | Therapy Comparison | Key Efficacy Metrics | Results | Reference |
| Pneumocystis Pneumonia (PCP) | Trimethoprim-Sulfamethoxazole (TMP-SMX) + Echinocandin vs. TMP-SMX Monotherapy | Mortality Rate | Combination: 20.9%Monotherapy: 35.2% | [7] |
| Pneumocystis Pneumonia (PCP) | Trimethoprim-Sulfamethoxazole (TMP-SMX) + Echinocandin vs. TMP-SMX Monotherapy | Positive Response Rate | Combination: 61.2%Monotherapy: 46.5% | [7] |
| Stenotrophomonas maltophilia Pneumonia | Trimethoprim-Sulfamethoxazole (TMP-SMX) vs. Minocycline Monotherapy | Clinical Cure Rate | TMP-SMX: 72.9%Minocycline: 66.7% | [8] |
| Stenotrophomonas maltophilia Pneumonia | Trimethoprim-Sulfamethoxazole (TMP-SMX) vs. Minocycline Monotherapy | Pneumonia Recurrence Rate | TMP-SMX: 10.4%Minocycline: 35.6% | [8] |
| Cystitis (Women) | Single-Dose Trimethoprim vs. 7-Day Trimethoprim Monotherapy | Short-term Efficacy | Single-Dose: 82%7-Day: 94% | [9] |
| Cystitis (Women) | Single-Dose Trimethoprim vs. 7-Day Trimethoprim Monotherapy | Accumulated Efficacy | Single-Dose: 71%7-Day: 87% | [9] |
Mechanism of Action: Synergistic Inhibition of Folate Synthesis
The enhanced efficacy of this compound in combination with sulfonamides lies in their synergistic mechanism of action. While this compound blocks the final step in the synthesis of tetrahydrofolate, sulfonamides inhibit an earlier enzyme, dihydropteroate synthase. This dual-pronged attack on the bacterial folate pathway is highly effective and can overcome resistance that may be present to either drug alone.
Caption: Synergistic inhibition of the bacterial folate synthesis pathway by this compound and Sulfamethoxazole.
Experimental Protocols
While detailed protocols for every study are extensive, the following provides an overview of the methodologies employed in the key comparative studies cited.
Study on Combination Therapy for Pneumocystis Pneumonia (PCP)
-
Objective: To compare the efficacy of Trimethoprim-Sulfamethoxazole (TMP-SMX) plus an echinocandin versus TMP-SMX monotherapy for PCP.
-
Methodology: A systematic review and meta-analysis of four studies. Data on mortality and positive response rates were extracted and pooled.
-
Inclusion Criteria: Studies reporting mortality and/or positive response rates in PCP patients receiving either the combination therapy or monotherapy.
-
Primary Outcome Measures:
-
Mortality: All-cause mortality during the treatment period.
-
Positive Response Rate: Defined by fewer clinical symptoms, improved partial pressure of arterial oxygen, and resolution of pneumonitis on chest imaging.
-
-
Statistical Analysis: Odds ratios (OR) and 95% confidence intervals (CI) were calculated to compare the outcomes between the two treatment groups.
Study on Treatment for Stenotrophomonas maltophilia Pneumonia
-
Objective: To compare the clinical cure rate and adverse effects of Trimethoprim-Sulfamethoxazole (TMP-SMX) versus minocycline monotherapy for S. maltophilia pneumonia.
-
Methodology: A single-center, retrospective cohort study of 93 patients.
-
Patient Population: Patients with a confirmed diagnosis of S. maltophilia pneumonia.
-
Interventions:
-
Group 1: Received TMP-SMX.
-
Group 2: Received minocycline monotherapy.
-
-
Primary Outcome Measure:
-
Clinical Cure: Defined as meeting two of the following three criteria for 48 hours during therapy: normalization of white blood cell count, absence of fever/hypothermia, and decreased oxygen support.[8]
-
-
Secondary Outcome Measures: Time to clinical cure, infection-related and in-hospital mortality, pneumonia recurrence, and incidence of adverse effects.
Caption: A generalized workflow for a randomized controlled trial comparing combination therapy to monotherapy.
Conclusion
The evidence strongly supports the use of this compound in combination therapies, particularly with sulfonamides like sulfamethoxazole, to achieve superior antibacterial efficacy. This synergistic approach leads to improved clinical outcomes, including lower mortality and higher response rates in serious infections like Pneumocystis pneumonia. While this compound monotherapy remains a viable option for uncomplicated infections such as cystitis, its efficacy is generally lower than that of combination regimens. For researchers and drug development professionals, these findings underscore the importance of exploring and optimizing combination therapies to combat bacterial infections and mitigate the development of antimicrobial resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Methoprim | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Trimethoprim - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Trimethoprim and Sulfamethoxazole - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. Efficacy of Trimethoprim–Sulfamethoxazole in Combination with an Echinocandin as a First-Line Treatment Option for Pneumocystis Pneumonia: A Systematic Review and Meta-Analysis [mdpi.com]
- 8. Comparison of trimethoprim-sulfamethoxazole versus minocycline monotherapy for treatment of Stenotrophomonas maltophilia pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of single-dose versus seven-day trimethoprim treatment of cystitis in women: a randomized double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Synergistic Effect of Trimethoprim and Dapsone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic antimicrobial effect of combining trimethoprim and dapsone. It is designed to offer researchers, scientists, and drug development professionals a thorough understanding of the validation behind this combination therapy, its mechanism of action, comparative efficacy, and the experimental methodologies used for its evaluation. It is important to note that the name "Metioprim" as stated in the initial query is likely a misspelling of "trimethoprim," a well-established dihydrofolate reductase inhibitor frequently studied in combination with dapsone.
Executive Summary
The combination of trimethoprim and dapsone demonstrates a potent synergistic effect by sequentially inhibiting the folic acid synthesis pathway in various pathogens. This dual-target approach enhances antimicrobial activity and is a key strategy in combating infections such as Pneumocystis jirovecii pneumonia (PJP) and toxoplasmosis, particularly in immunocompromised patient populations. This guide will delve into the experimental data supporting this synergy, compare its efficacy with alternative treatments, and provide detailed experimental protocols for in vitro validation.
Mechanism of Synergistic Action
The synergistic interaction between trimethoprim and dapsone is a classic example of sequential blockade in a critical metabolic pathway essential for microbial survival.[1][2][3][4]
-
Dapsone , a sulfone antibiotic, acts as a competitive inhibitor of dihydropteroate synthase (DHPS) . This enzyme catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroic acid, a precursor of dihydrofolic acid.[3][4]
-
Trimethoprim , a dihydrofolate reductase inhibitor, targets the subsequent step in the pathway. It potently inhibits the enzyme dihydrofolate reductase (DHFR) , which is responsible for the reduction of dihydrofolic acid to tetrahydrofolic acid.[1][5] Tetrahydrofolic acid is the biologically active form of folate, crucial for the synthesis of purines, thymidine, and certain amino acids, all of which are essential for DNA, RNA, and protein synthesis.
By inhibiting two different enzymes in the same pathway, the combination of dapsone and trimethoprim leads to a more profound depletion of tetrahydrofolic acid than either drug alone, resulting in a potent synergistic and often bactericidal effect.[1]
Signaling Pathway Diagram
Caption: Inhibition of the Folic Acid Synthesis Pathway.
Comparative Efficacy and In Vitro Synergy Data
The combination of trimethoprim and dapsone has been extensively studied, primarily as an alternative to the more commonly used trimethoprim-sulfamethoxazole (TMP-SMX) for the treatment and prophylaxis of PJP and toxoplasmosis. Clinical studies have demonstrated that the trimethoprim-dapsone combination is an effective therapy, often with a different side-effect profile that may be better tolerated by some patients.[6][7][8]
In Vitro Synergy Data
While extensive clinical data exists, specific in vitro quantitative synergy data for the trimethoprim-dapsone combination is not as readily available in the public domain. However, studies on the combination of pyrimethamine (another DHFR inhibitor) and dapsone against Toxoplasma gondii have shown a significant synergistic effect.[9] The following table summarizes representative in vitro data for dapsone and related drug combinations against relevant pathogens.
| Pathogen | Drug/Combination | IC50 (µg/mL) | Fractional Inhibitory Concentration Index (FICI) | Reference |
| Toxoplasma gondii | Dapsone | 0.55 | - | [9] |
| Toxoplasma gondii | Pyrimethamine + Dapsone | - | Synergistic | [9] |
| Pneumocystis jirovecii | Dapsone | 0.1 | - | [10] |
| Pneumocystis jirovecii | Trimethoprim-Sulfamethoxazole | 1:19 | - | [10] |
Note: The FICI is a common measure of synergy, where a value of ≤ 0.5 is considered synergistic, >0.5 to <2 is additive or indifferent, and ≥2 is antagonistic.
Comparison with Alternative Therapies
The trimethoprim-dapsone combination is often considered when the first-line therapy, trimethoprim-sulfamethoxazole (TMP-SMX), is not tolerated. Other alternatives for PJP and toxoplasmosis treatment and prophylaxis include atovaquone, pentamidine, and clindamycin in combination with primaquine.
| Treatment Regimen | Mechanism of Action | Advantages | Disadvantages |
| Trimethoprim-Dapsone | Sequential inhibition of folate synthesis | Effective alternative to TMP-SMX, may have a different side-effect profile | Risk of methemoglobinemia and hemolysis (especially in G6PD deficient patients) |
| Trimethoprim-Sulfamethoxazole (TMP-SMX) | Sequential inhibition of folate synthesis | First-line therapy, high efficacy, broad spectrum | High incidence of adverse effects (rash, fever, bone marrow suppression) |
| Atovaquone | Inhibits mitochondrial electron transport | Generally well-tolerated | Less effective than TMP-SMX for severe disease, potential for variable absorption |
| Pentamidine (IV or aerosolized) | Interferes with microbial DNA, RNA, and protein synthesis | Effective for treatment and prophylaxis | Significant toxicity with intravenous administration (nephrotoxicity, pancreatitis, hypoglycemia), less effective as aerosolized prophylaxis |
| Clindamycin + Primaquine | Clindamycin inhibits protein synthesis; primaquine's mechanism is not fully understood but may involve oxidative damage | Effective salvage therapy for PJP | High incidence of rash and other adverse effects, primaquine can cause hemolysis in G6PD deficient patients |
Experimental Protocols
Validating the synergistic effect of a drug combination like trimethoprim and dapsone in a laboratory setting is crucial. The checkerboard assay is a standard in vitro method used to determine the Fractional Inhibitory Concentration Index (FICI).
Checkerboard Assay Protocol for Synergy Testing
This protocol provides a general framework for performing a checkerboard assay to assess the synergy between trimethoprim and dapsone against a specific microorganism.
1. Preparation of Materials:
- Microorganism to be tested (e.g., Pneumocystis jirovecii cultured in vitro, or a surrogate organism).
- Appropriate liquid culture medium.
- Stock solutions of trimethoprim and dapsone of known concentrations.
- Sterile 96-well microtiter plates.
- Multichannel pipette.
- Incubator.
- Microplate reader for measuring optical density (OD).
2. Experimental Workflow:
Caption: Workflow for a Checkerboard Synergy Assay.
3. Detailed Steps:
-
Drug Dilutions:
-
Prepare a series of two-fold dilutions of trimethoprim and dapsone in the culture medium.
-
In a 96-well plate, dispense the trimethoprim dilutions horizontally along the rows and the dapsone dilutions vertically along the columns. This creates a matrix of wells with varying concentrations of both drugs.
-
Include control wells with no drugs, and wells with each drug alone.
-
-
Inoculation:
-
Prepare a standardized inoculum of the test microorganism in the culture medium, adjusted to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Add the inoculum to all wells of the microtiter plate.
-
-
Incubation:
-
Incubate the plate at the optimal temperature and atmospheric conditions for the growth of the test microorganism for a specified period (e.g., 24-48 hours).
-
-
Data Analysis:
-
After incubation, determine the Minimal Inhibitory Concentration (MIC) for each drug alone and for each combination. The MIC is the lowest concentration of the drug(s) that inhibits visible growth of the microorganism.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:
-
FIC of Trimethoprim = (MIC of Trimethoprim in combination) / (MIC of Trimethoprim alone)
-
FIC of Dapsone = (MIC of Dapsone in combination) / (MIC of Dapsone alone)
-
-
Calculate the FICI by summing the individual FICs:
-
FICI = FIC of Trimethoprim + FIC of Dapsone
-
-
-
Interpretation of Results:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI < 2.0
-
Antagonism: FICI ≥ 2.0
-
Conclusion
The combination of trimethoprim and dapsone presents a clinically effective and mechanistically synergistic approach to antimicrobial therapy. Its validation is rooted in the well-understood sequential blockade of the essential folate synthesis pathway in pathogens. While direct comparative in vitro synergy data against all relevant pathogens can be challenging to consolidate from public sources, the existing clinical evidence strongly supports its use as a valuable alternative to standard therapies. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate and quantify the synergistic interactions of this and other antimicrobial combinations. This continued research is vital for optimizing treatment strategies and combating the growing challenge of antimicrobial resistance.
References
- 1. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 2. researchgate.net [researchgate.net]
- 3. Folic Acid Antagonists: Antimicrobial and Immunomodulating Mechanisms and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbenotes.com [microbenotes.com]
- 5. PDB-101: Global Health: Antimicrobial Resistance: undefined: Trimethoprim [pdb101.rcsb.org]
- 6. Comparative trial of dapsone versus trimethoprim/sulfamethoxazole for primary prophylaxis of Pneumocystis carinii pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oral therapy for Pneumocystis carinii pneumonia in the acquired immunodeficiency syndrome. A controlled trial of trimethoprim-sulfamethoxazole versus trimethoprim-dapsone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dapsone-trimethoprim for Pneumocystis carinii pneumonia in the acquired immunodeficiency syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Toxoplasma effects of dapsone alone and combined with pyrimethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Metioprim Performance vs. Novel DHFR Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Metioprim's performance against a selection of novel Dihydrofolate Reductase (DHFR) inhibitors. The information is curated for researchers, scientists, and drug development professionals to offer a comprehensive overview of the current landscape of DHFR inhibitors, supported by experimental data.
Performance Benchmarking: this compound vs. Novel DHFR Inhibitors
The antibacterial efficacy of DHFR inhibitors is typically evaluated by their half-maximal inhibitory concentration (IC50) against the DHFR enzyme and their minimum inhibitory concentration (MIC) against various bacterial strains. The following tables summarize the available data for this compound and several novel DHFR inhibitors.
Table 1: Comparative Inhibitory Activity (IC50) against DHFR
| Compound | Target Organism/Enzyme | IC50 (µM) | Reference |
| This compound | Data not available in searched results | - | - |
| Trimethoprim (TMP) | Escherichia coli DHFR | Data not available in searched results | - |
| Human DHFR (hDHFR) | 55.26 | [1] | |
| Iclaprim | Data not available in searched results | - | - |
| TMP Analog 2 | Human DHFR (hDHFR) | 0.99 | [1] |
| TMP Analog 3 | Human DHFR (hDHFR) | 0.72 | [1] |
| TMP Analog 4 | Human DHFR (hDHFR) | 1.02 | [1] |
| TMP Analog 9 | Human DHFR (hDHFR) | 56.05 | [2] |
| TMP Analog 11 | Human DHFR (hDHFR) | 55.32 | [2] |
| TMP Analog 13 | Human DHFR (hDHFR) | 0.88 - 2.09 | [2] |
| TMP Analog 14 | Human DHFR (hDHFR) | 0.88 - 2.09 | [2] |
| TMP Analog 16 | Human DHFR (hDHFR) | 0.88 - 2.09 | [2] |
Table 2: Comparative Antibacterial Activity (MIC)
| Compound | Staphylococcus aureus (MIC in µM) | Escherichia coli (MIC in µM) | Reference |
| This compound | Data not available in searched results | - | - |
| Trimethoprim (TMP) | 22.7 | 55.1 | [3] |
| Iclaprim | MIC50: 0.25 µg/mL against MRSA | Data not available in searched results | [4] |
| Benzyloxy derivative 4b | 5.0 | 4.0 | [3] |
Note: Direct comparison of IC50 and MIC values across different studies should be approached with caution due to variations in experimental conditions, bacterial strains, and assay methodologies.
Selectivity and Resistance Profile
A crucial aspect of DHFR inhibitors is their selectivity for the bacterial enzyme over the human counterpart, which minimizes host toxicity.[5] While specific quantitative selectivity data for this compound was not found in the search results, Trimethoprim is known to have a significantly higher affinity for bacterial DHFR than for human DHFR.[5]
Resistance to DHFR inhibitors is a growing concern. The primary mechanisms of resistance include:
-
Alterations in the target enzyme: Mutations in the dfr gene can lead to a DHFR enzyme with reduced affinity for the inhibitor.[6][7]
-
Overproduction of DHFR: Increased expression of the DHFR enzyme can overcome the inhibitory effect.[8]
-
Acquisition of resistant DHFR genes: Plasmids can carry genes encoding for highly resistant DHFR variants.[6]
-
Efflux pumps: Bacteria can actively transport the inhibitor out of the cell.[9]
Iclaprim was specifically designed to be more active than trimethoprim and to overcome trimethoprim resistance in Gram-positive pathogens.[10] It has shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and strains resistant to other antibiotics.[11][12] The development of novel trimethoprim derivatives also aims to combat resistance, with some analogs demonstrating improved activity against resistant strains.[13]
Experimental Protocols
DHFR Inhibitor Screening Assay
This protocol outlines a general procedure for screening DHFR inhibitors based on commercially available colorimetric assay kits.[14][15]
Objective: To determine the inhibitory effect of test compounds on DHFR activity by measuring the decrease in absorbance at 340 nm resulting from the oxidation of NADPH.
Materials:
-
DHFR Assay Buffer
-
DHFR Substrate (Dihydrofolic acid)
-
Purified Dihydrofolate Reductase (DHFR) enzyme
-
NADPH
-
Test compounds (e.g., this compound, novel inhibitors)
-
Positive control inhibitor (e.g., Methotrexate)
-
96-well clear flat-bottom plate
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Reagent Preparation:
-
Prepare DHFR Assay Buffer (1x) by diluting the stock solution.
-
Reconstitute NADPH with the assay buffer to create a stock solution.
-
Prepare a fresh dilution of the DHFR substrate on the day of the experiment.
-
Dilute the test compounds and the positive control to the desired concentrations.
-
-
Assay Plate Setup:
-
Add the following to the wells of a 96-well plate:
-
Sample Wells (S): Test compound, diluted DHFR enzyme, and NADPH.
-
Enzyme Control Wells (EC): Assay buffer (instead of test compound), diluted DHFR enzyme, and NADPH.
-
Inhibitor Control Wells (IC): Positive control inhibitor, diluted DHFR enzyme, and NADPH.
-
Background Control Wells (BC): Assay buffer (instead of enzyme and inhibitor).
-
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
-
Initiation of Reaction:
-
Add the diluted DHFR substrate to all wells except the Background Control wells.
-
-
Measurement:
-
Immediately measure the absorbance at 340 nm in kinetic mode for 10-20 minutes at room temperature. The decrease in absorbance over time is proportional to DHFR activity.
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation for each well.
-
The percentage of inhibition by the test compound is calculated as follows: % Inhibition = [1 - (Rate of Sample Well / Rate of Enzyme Control Well)] * 100
-
Antimicrobial Susceptibility Testing (AST) - Broth Microdilution Method
This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][17][18]
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial culture in logarithmic growth phase
-
Test compounds (e.g., this compound, novel inhibitors)
-
96-well microtiter plates
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Prepare a standardized bacterial inoculum from a fresh culture. The turbidity of the suspension is adjusted to a 0.5 McFarland standard.
-
-
Serial Dilution of Antimicrobial Agents:
-
Perform serial twofold dilutions of the test compounds in MHB in the wells of a 96-well plate.
-
-
Inoculation:
-
Inoculate each well containing the diluted antimicrobial agent with the standardized bacterial suspension.
-
Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).
-
-
Incubation:
-
Incubate the plates at 35 ± 2°C for 16-20 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.
-
Visualizations
Dihydrofolate Reductase (DHFR) Signaling Pathway
The following diagram illustrates the central role of DHFR in the folate metabolism pathway, which is essential for the synthesis of nucleic acids and amino acids. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).
Caption: The Dihydrofolate Reductase (DHFR) pathway and its inhibition.
Experimental Workflow for DHFR Inhibitor Comparison
The diagram below outlines a typical workflow for comparing the performance of different DHFR inhibitors.
Caption: Workflow for comparing DHFR inhibitor performance.
References
- 1. Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. biorxiv.org [biorxiv.org]
- 4. In Vitro Activity of Iclaprim against Methicillin-Resistant Staphylococcus aureus Nonsusceptible to Daptomycin, Linezolid, or Vancomycin: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermodynamic study of dihydrofolate reductase inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of resistance to trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Towards the understanding of resistance mechanisms in clinically isolated trimethoprim-resistant, methicillin-resistant Staphylococcus aureus dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New Trimethoprim-Like Molecules: Bacteriological Evaluation and Insights into Their Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Efficacy and Safety of Iclaprim for the Treatment of Skin Structures and Soft Tissue Infections: A Methodological Framework [frontiersin.org]
- 11. Iclaprim - Wikipedia [en.wikipedia.org]
- 12. go.drugbank.com [go.drugbank.com]
- 13. fsrt.journals.ekb.eg [fsrt.journals.ekb.eg]
- 14. assaygenie.com [assaygenie.com]
- 15. content.abcam.com [content.abcam.com]
- 16. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Comparison of Three Reference Methods for Testing Susceptibility of Staphylococci to Trimethoprim-Sulfamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistics for Handling Metioprim
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Metioprim, with the understanding that "this compound" is likely a misspelling of the antibiotic "Trimethoprim." All subsequent information is based on the available data for Trimethoprim.
Personal Protective Equipment (PPE)
Selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure. The following table summarizes the recommended PPE for handling Trimethoprim in a laboratory setting.
| PPE Category | Item | Specifications and Use Cases |
| Hand Protection | Chemical-resistant gloves | Wear suitable gloves tested according to EN 374.[1] For administering antineoplastic hazardous drugs, two pairs of chemotherapy gloves are required.[2] |
| Body Protection | Protective clothing/Gown | A lab coat or gown is recommended. For tasks with a risk of extensive contamination, a long-sleeved fluid-repellent gown should be used.[3] Gowns should be shown to resist permeability by hazardous drugs.[2] |
| Eye and Face Protection | Safety glasses with side shields or goggles | Use to protect eyes from dust or splashes.[1] A face shield may also be used for additional protection.[4] |
| Respiratory Protection | Air-purifying respirator | Required when the concentration and type of airborne substances are known and the criteria for using air-purifying respirators are met.[4] A NIOSH-approved respirator is necessary if ventilation is inadequate. |
Procedural Guidance for Handling this compound
Adherence to standardized procedures is critical to minimize risk and ensure a safe laboratory environment.
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a research setting.
Caption: Experimental Workflow for Handling this compound.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Disposal of Unused or Expired this compound:
-
Primary Method: Dispose of contents and container to an approved waste disposal plant.
-
Take-Back Programs: Utilize drug take-back programs where available. These may be located at local pharmacies or police stations.[5]
-
Mail-Back Envelopes: Use prepaid drug mail-back envelopes for secure disposal.[5][6]
Disposal in Household Trash (if no other options are available):
-
Remove the drug from its original container.
-
Mix it with an undesirable substance such as used coffee grounds, dirt, or cat litter.[6][7] This makes the medicine less appealing to children and pets.[6]
-
Place the mixture in a sealed container like a resealable bag or an empty can.[6][7]
-
Throw the container in the household trash.[6]
-
Scratch out all personal information on the empty packaging before disposing of it.[6]
Important Note: Do not flush this compound down the toilet unless specifically instructed to do so on the labeling, as this can lead to water pollution.[7][8]
Logical Relationship for PPE Selection and Disposal
The selection of appropriate PPE and the corresponding disposal method are based on a risk assessment of the planned laboratory activities.
Caption: Decision matrix for PPE selection and waste disposal.
References
- 1. carlroth.com [carlroth.com]
- 2. pogo.ca [pogo.ca]
- 3. niinfectioncontrolmanual.net [niinfectioncontrolmanual.net]
- 4. epa.gov [epa.gov]
- 5. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 6. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 7. dea.gov [dea.gov]
- 8. SIDP - Antibiotic Disposal [sidp.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
